molecular formula C6H4N4 B1209538 2-aminoprop-1-ene-1,1,3-tricarbonitrile CAS No. 868-54-2

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B1209538
CAS No.: 868-54-2
M. Wt: 132.12 g/mol
InChI Key: BNHGNFYPZNDLAF-UHFFFAOYSA-N
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Description

2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-propene-1,1,3-tricarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77901. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile
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InChI

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHGNFYPZNDLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80235813
Record name 2-Amino-1,1,3-tricyanopropene
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Molecular Weight

132.12 g/mol
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CAS No.

868-54-2
Record name 2-Amino-1-propene-1,1,3-tricarbonitrile
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Record name Malononitrile dimer
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Record name 2-Amino-1,1,3-tricyanopropene
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Record name 3-aminoprop-1-ene-1,1,3-tricarbonitrile
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Record name 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to the Malononitrile Dimer: Chemical Structure, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malononitrile dimer, chemically identified as 2-amino-1,1,3-tricyanopropene, is a versatile and highly reactive building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, detailed analytical methodologies, and key applications of the malononitrile dimer in the context of drug development. Particular focus is placed on its role as a scaffold for generating novel antimicrobial agents, kinase inhibitors, and calcium channel modulators.

Chemical Structure and Identification

The malononitrile dimer is the product of the base-catalyzed dimerization of malononitrile. Its chemical structure is characterized by a propenenitrile backbone with an amino group and three cyano functionalities.

Systematic Name: 2-amino-1-propene-1,1,3-tricarbonitrile[1][2] Common Name: Malononitrile Dimer[1] CAS Number: 868-54-2[1] Molecular Formula: C₆H₄N₄[3] Molecular Weight: 132.12 g/mol [1][2] Linear Formula: (NC)₂C=C(NH₂)CH₂CN

The presence of multiple reactive sites, including the amino group, the double bond, and the cyano groups, imparts high reactivity and allows for its use in a variety of cyclization and condensation reactions.[4]

Chemical Structure Diagram:

Caption: Chemical structure of malononitrile dimer.

Analytical Data

A thorough analysis of the malononitrile dimer is crucial for its identification and quality control. The following tables summarize the key spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValueReference
AppearanceWhite to light pink or beige crystalline powder[3]
Melting Point170-173 °C[1][2]
Purity>98.0% (Typical)

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Solvent: DMSO-d₆; Reference: TMS; Temperature: 297K. Chemical shifts (ppm) will be observed for the amino (-NH₂) and methylene (-CH₂) protons.[5]
¹³C NMR Characteristic signals for the cyano carbons and the carbons of the propene backbone.
FTIR (KBr) Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile groups), C=C stretching (alkene), and C-H stretching.[6]
Mass Spec. Molecular Ion Peak (M⁺): m/z = 132. The fragmentation pattern will show losses of cyano and amino groups.[3]

Experimental Protocols

Synthesis of Malononitrile Dimer (2-amino-1,1,3-tricyanopropene)

This protocol is based on the base-catalyzed dimerization of malononitrile.

Materials:

  • Malononitrile

  • Ethanol

  • Triethylamine (or another suitable base)

  • Distilled water

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve malononitrile in ethanol in a beaker with stirring.

  • Slowly add a catalytic amount of triethylamine to the solution at room temperature.

  • Continue stirring the mixture. The reaction is typically exothermic.

  • The product will precipitate out of the solution as a solid.

  • After the reaction is complete (monitored by TLC), filter the solid product.

  • Wash the collected solid with cold ethanol to remove any unreacted malononitrile.

  • Recrystallize the crude product from hot water to obtain pure, rod-like crystals of 2-amino-1,1,3-tricyanopropene.[1]

  • Dry the purified product under vacuum.

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of Malononitrile Dimer A Dissolve Malononitrile in Ethanol B Add Triethylamine (catalyst) A->B C Stir at Room Temperature B->C D Precipitation of Product C->D E Filter and Wash with Ethanol D->E F Recrystallize from Hot Water E->F G Dry under Vacuum F->G

Caption: Workflow for the synthesis of malononitrile dimer.

Analytical Procedures

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker AVANCE 400 MHz spectrometer or equivalent.[7]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: Shimadzu FTIR-8400S or equivalent.[6]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[8][9][10]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Analysis: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure. The fragmentation pattern is crucial for structural elucidation.[11][12][13]

Applications in Drug Development

The malononitrile dimer is a key intermediate in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities. Its derivatives have shown promise as antimicrobial agents, kinase inhibitors, and calcium channel modulators.

Antimicrobial Agents

Derivatives synthesized from the malononitrile dimer have demonstrated significant antimicrobial and antifungal properties. The core structure can be modified to create a library of compounds for screening against various pathogens. For example, novel malononitrile derivatives have shown potential antifungal activity against Candida albicans and Aspergillus niger.[6]

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[14] The malononitrile dimer scaffold has been utilized in the synthesis of compounds that can act as kinase inhibitors. For instance, derivatives can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Novel inhibitors targeting this pathway are of great interest in oncology drug development. Derivatives of malononitrile have been explored for the synthesis of PI3K inhibitors.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Malononitrile Dimer Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Calcium Channel Modulators

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[15] The malononitrile dimer has been used as a starting material for the synthesis of dihydropyrimidine derivatives, which are bioisosteres of dihydropyridines, a well-established class of calcium channel blockers.[16] These compounds can modulate the influx of calcium ions into cells, leading to vasodilation and reduced heart rate.

Conclusion

The malononitrile dimer, 2-amino-1,1,3-tricyanopropene, is a cornerstone building block for synthetic and medicinal chemists. Its straightforward synthesis and high reactivity, coupled with the diverse biological activities of its derivatives, underscore its importance in drug discovery and development. The detailed analytical protocols provided in this guide serve as a valuable resource for researchers working with this versatile compound. Future research will likely continue to uncover novel applications of the malononitrile dimer in the design and synthesis of next-generation therapeutics.

References

Spectroscopic and Synthetic Insights into 2-aminoprop-1-ene-1,1,3-tricarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a versatile intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates its primary synthesis pathway.

Spectroscopic Data Analysis

The following sections present the available spectroscopic data for this compound (CAS No: 868-54-2). While comprehensive spectral data is often found in subscription-based databases, this guide consolidates publicly accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the most commonly reported solvent for ¹H NMR analysis is deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR (DMSO-d6)

A definitive, publicly available high-resolution spectrum with assigned chemical shifts, multiplicities, coupling constants, and integrations could not be located. However, analysis of the molecule's structure suggests the presence of signals corresponding to the amine (-NH₂) and methylene (-CH₂-) protons. The vinylic proton is absent as the double bond is tetrasubstituted.

¹³C NMR (DMSO-d6)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine and nitrile functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3500-3300
C≡N stretch (nitrile)2260-2220
C=C stretch (alkene)1680-1620
N-H bend (amine)1650-1580

Note: This table represents typical ranges for the indicated functional groups and may not reflect the exact experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₄N₄), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 132.12. Electron ionization (EI) is a common technique for analyzing such organic molecules. A detailed fragmentation pattern with relative intensities is not publicly available.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

  • Analysis: Transfer the solution to an NMR tube and acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Synthesis of this compound

The primary route for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1] This reaction is a key step in the production of this important synthetic intermediate.

Synthesis_Workflow malononitrile Malononitrile (2 eq.) dimerization Dimerization malononitrile->dimerization base Base Catalyst (e.g., NaOH) base->dimerization product This compound dimerization->product

Synthesis of this compound.

This workflow illustrates the dimerization of two equivalents of malononitrile in the presence of a base catalyst to yield the final product. This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds.[1]

References

In-Depth Technical Guide: Synthesis and Characterization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological interactions of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a versatile intermediate in organic synthesis.

Introduction

This compound, also known as malononitrile dimer, is an organic compound with the molecular formula C₆H₄N₄.[1] Its structure features a propene backbone with three nitrile groups and one amino group, making it a highly functionalized and reactive molecule. This compound serves as a key building block in the synthesis of various heterocyclic compounds, including those with potential applications in pharmaceuticals and as coloring agents.[1] Notably, it has been identified as a stimulator of choline acetyltransferase (ChAT) activity, suggesting potential therapeutic applications in cholinergic disorders.[1][2]

Synthesis

The primary and most common method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1]

Experimental Protocol: Base-Catalyzed Dimerization of Malononitrile

This protocol is based on a reported method for the synthesis of the malononitrile dimer.[3]

Materials:

  • Malononitrile

  • Aqueous Sodium Hydroxide (NaOH)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile in distilled water.

  • Slowly add an aqueous solution of sodium hydroxide to the malononitrile solution while stirring.

  • To this mixture, add a solution of copper (II) sulfate pentahydrate dissolved in a minimum amount of distilled water.

  • Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, inorganic salts will precipitate. Remove the inorganic salts by hot filtration.

  • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Collect the crude product by vacuum filtration and wash with cold distilled water.

  • Purify the crude product by recrystallization from ethanol to yield light pink to beige or light brownish crystals of this compound.[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained through various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₄N₄[1][5]
Molecular Weight 132.12 g/mol [1][5]
Appearance Light pink to beige or light brownish solid[4][5]
Melting Point 170-173 °C[2][5]
CAS Number 868-54-2[5]
Spectroscopic Data
TechniqueData
¹H NMR The amino protons (NH₂) typically appear as a singlet. The methylene protons (CH₂) adjacent to the cyano group exhibit a characteristic chemical shift.
¹³C NMR The spectrum shows distinct signals for the carbon atoms of the nitrile groups, the vinylic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands are observed for the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and the C=C stretching of the alkene.
Mass Spectrometry (MS) The mass spectrum confirms the molecular weight with a molecular ion peak at m/z = 132. Fragmentation patterns typically show the loss of cyano groups.[1]

Specific peak data for NMR and IR are often dependent on the solvent and instrument used and should be determined empirically.

Biological Activity: Stimulation of Choline Acetyltransferase (ChAT)

This compound has been shown to stimulate the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1][2] Acetylcholine plays a crucial role in various cognitive functions, and its diminished levels are associated with neurodegenerative disorders like Alzheimer's disease.

Acetylcholine Synthesis Pathway

The synthesis of acetylcholine is a single-step reaction catalyzed by ChAT in the cytoplasm of cholinergic neurons.[6]

Acetylcholine_Synthesis cluster_precursors Precursors cluster_enzyme Enzyme cluster_product Product Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl-CoA->ChAT Choline Choline Choline->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine CoA Coenzyme A ChAT->CoA Stimulator 2-aminoprop-1-ene- 1,1,3-tricarbonitrile Stimulator->ChAT Stimulates Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Data Analysis and Documentation A 1. Reactant Preparation (Malononitrile, NaOH, CuSO4·5H2O) B 2. Reaction (Base-catalyzed Dimerization at 90°C) A->B C 3. Work-up (Hot Filtration, Cooling, Crystallization) B->C D 4. Purification (Recrystallization from Ethanol) C->D E Physical Properties (Melting Point, Appearance) D->E F Spectroscopy (NMR, IR, MS) D->F G Purity Analysis (e.g., HPLC, Elemental Analysis) D->G H Data Interpretation E->H F->H G->H I Reporting H->I Drug_Development_Logic A 2-aminoprop-1-ene- 1,1,3-tricarbonitrile B Stimulates Choline Acetyltransferase (ChAT) A->B Mechanism of Action C Increases Acetylcholine Synthesis B->C Biochemical Outcome D Potential Therapeutic Effect in Cholinergic Disorders (e.g., Alzheimer's Disease) C->D Therapeutic Hypothesis

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminoprop-1-ene-1,1,3-tricarbonitrile, a highly functionalized and reactive molecule, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the presence of multiple nitrile groups and an enamine moiety, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Notably, derivatives of this compound have demonstrated significant potential in medicinal chemistry, exhibiting promising antitumor and neurotrophic activities. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways are presented to facilitate its use in research and drug discovery.

Physicochemical Properties and Spectral Data

This compound, also known as malononitrile dimer, is a light pink to beige or light brownish powder.[1] It is insoluble in water.[1]

PropertyValueReference
Molecular Formula C₆H₄N₄[2]
Molecular Weight 132.12 g/mol [2]
Melting Point 171-173 °C[3]
Appearance Light pink to beige or light brownish powder[1]
Solubility Insoluble in water[1]
CAS Number 868-54-2[2]
Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
7.11 (s, 2H)NH₂
3.84 (s, 2H)CH₂

Note: Detailed spectral data for the parent compound is often presented in the context of its derivatives in the literature. The provided ¹³C NMR data corresponds to a derivative, 2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile, as a representative example of the types of structures synthesized from the core molecule.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3496, 3391NH₂ stretching
2207C≡N stretching
1608, 1583, 1547C=C and C=N stretching, NH₂ bending

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of this compound. The fragmentation pattern is characterized by the loss of cyano groups and the amino functionality.[2]

m/zAssignment
132[M]⁺
106[M - CN]⁺
80[M - 2CN]⁺
54[M - 3CN]⁺

Synthesis

The primary method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[3]

Experimental Protocol: Base-Catalyzed Dimerization of Malononitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Malononitrile

  • A suitable base catalyst (e.g., triethylamine, sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, water)

  • Acid for neutralization (e.g., acetic acid, hydrochloric acid)

Procedure:

  • Dissolve malononitrile in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • Slowly add the base catalyst to the solution while maintaining a controlled temperature.

  • Allow the reaction to proceed for a specified time, monitoring the progress by techniques such as thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with a suitable solvent to remove impurities, and dry it under vacuum.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, can influence the yield and purity of the product and should be optimized.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Malononitrile Malononitrile Dimerization Base-Catalyzed Dimerization Malononitrile->Dimerization Base Base Catalyst Base->Dimerization Product This compound Dimerization->Product

Caption: Synthesis of this compound.

Chemical Reactivity and Behavior

This compound is a versatile reagent due to the presence of multiple reactive sites. The enamine moiety is nucleophilic, while the nitrile groups can participate in various cycloaddition and condensation reactions.

Synthesis of Heterocyclic Compounds

A key application of this compound is in the synthesis of a wide array of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[2]

3.1.1. Synthesis of Pyridine Derivatives

This compound is a valuable precursor for the synthesis of polysubstituted pyridines. For instance, it can undergo multicomponent reactions with aldehydes and other reagents to yield 2-amino-3,5-dicarbonitrile-6-thio-pyridines.[4]

Pyridine_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Core This compound Reaction Multicomponent Condensation Core->Reaction Aldehyde Aldehyde Aldehyde->Reaction Thiophenol Thiophenol Thiophenol->Reaction Product 2-amino-3,5-dicarbonitrile-6-thio-pyridine Reaction->Product cMet_Inhibition_Pathway cluster_synthesis Synthesis cluster_inhibition Biological Action Core 2-aminoprop-1-ene- 1,1,3-tricarbonitrile Derivatives Pyridine Derivatives Core->Derivatives cMet c-Met Kinase Derivatives->cMet Inhibition Cancer Cancer Cell Proliferation cMet->Cancer Promotes ChAT_Activity_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_measurement Measurement Reactants Choline + Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Reactants->ChAT Products Acetylcholine + CoA ChAT->Products CoA Coenzyme A (CoA) Chromogen Chromogenic Reagent CoA->Chromogen ColoredProduct Colored Product Chromogen->ColoredProduct Absorbance Measure Absorbance ColoredProduct->Absorbance

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile dimer, chemically known as 2-amino-1,1,3-tricyanopropene, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and potential pharmaceutical agents. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, including drug development where thermal stress can be a significant factor. This technical guide provides a comprehensive overview of the thermal properties of malononitrile dimer, including its stability and decomposition pathways. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from related compounds and established principles of thermal analysis to present a predictive assessment. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Introduction

Malononitrile dimer (2-amino-1,1,3-tricyanopropene) is a crystalline solid with a reported melting point in the range of 170-173°C. Its molecular structure, featuring multiple nitrile groups and an amino group, makes it a highly reactive and useful intermediate in organic synthesis. The presence of these functional groups also influences its thermal behavior, suggesting the potential for complex decomposition pathways upon heating. This guide aims to provide a thorough understanding of the thermal stability and decomposition of malononitrile dimer, addressing the need for this critical information in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of malononitrile dimer is presented in Table 1.

PropertyValueReference
Chemical Name 2-Amino-1,1,3-tricyanopropene
Synonyms Malononitrile Dimer
CAS Number 868-54-2
Molecular Formula C₆H₄N₄
Molecular Weight 132.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 170-173 °C[1][2][3]

Thermal Stability and Decomposition

Predicted Thermal Behavior

It is anticipated that malononitrile dimer would be stable up to its melting point. Decomposition is likely to commence at temperatures exceeding the melting range. A multi-stage decomposition process is plausible due to the presence of different functional groups.

Table 2: Predicted Thermal Decomposition Data for Malononitrile Dimer

ParameterPredicted Value/RangeNotes
Onset of Decomposition (TGA) > 180 °CDecomposition is expected to start after melting.
Major Weight Loss Steps (TGA) 2-3 stepsInitial loss of small molecules like HCN, followed by fragmentation of the carbon backbone.
Residue at 600 °C (TGA, Inert Atmosphere) 10-20%A char residue is expected due to the high nitrogen content.
Melting Endotherm (DSC) ~170-175 °CCorresponding to the known melting point.
Decomposition Exotherm(s) (DSC) > 180 °CDecomposition processes are typically exothermic.
Postulated Decomposition Pathway

The thermal decomposition of malononitrile dimer is likely to proceed through a complex series of reactions involving the nitrile and amino groups. A possible decomposition pathway could be initiated by the elimination of hydrogen cyanide (HCN), followed by fragmentation and polymerization of the remaining structure.

Postulated Decomposition Pathway of Malononitrile Dimer Malononitrile_Dimer Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene) Intermediate_1 Initial Fragmentation (e.g., HCN elimination) Malononitrile_Dimer->Intermediate_1 Heat (>180°C) Intermediate_2 Further Fragmentation (Radical formation) Intermediate_1->Intermediate_2 Products Decomposition Products (HCN, other nitriles, char) Intermediate_2->Products

Caption: A simplified diagram illustrating a possible thermal decomposition pathway for malononitrile dimer.

Experimental Protocols

To empirically determine the thermal stability and decomposition of malononitrile dimer, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of malononitrile dimer by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of malononitrile dimer into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Thermogravimetric Analysis (TGA) Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in crucible) Start->Sample_Prep TGA_Run TGA Instrument Run (N2 atmosphere, 10°C/min ramp to 600°C) Sample_Prep->TGA_Run Data_Collection Data Collection (Mass vs. Temperature) TGA_Run->Data_Collection Data_Analysis Data Analysis (Onset, weight loss steps, residue) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with the decomposition of malononitrile dimer.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of malononitrile dimer into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Identify any exothermic peaks that may correspond to decomposition.

Differential Scanning Calorimetry (DSC) Workflow Start Start Sample_Prep Sample Preparation (2-5 mg in sealed Al pan) Start->Sample_Prep DSC_Run DSC Instrument Run (N2 atmosphere, 10°C/min ramp to 300°C) Sample_Prep->DSC_Run Data_Collection Data Collection (Heat Flow vs. Temperature) DSC_Run->Data_Collection Data_Analysis Data Analysis (Melting point, enthalpy, exotherms) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of malononitrile dimer.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of malononitrile dimer into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Temperature: Program the pyrolysis unit to heat the sample to a temperature above its decomposition onset (e.g., 250°C, 400°C, and 600°C) to analyze the products at different stages of decomposition.

    • Atmosphere: Inert (Helium).

  • GC-MS Conditions:

    • GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: A temperature gradient to ensure separation of a wide range of decomposition products.

    • MS Detection: Electron ionization (EI) with a mass scan range of m/z 35-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library of known compounds (e.g., NIST).

Conclusion

While specific experimental data on the thermal stability and decomposition of malononitrile dimer remains elusive in the public domain, this guide provides a robust framework for its investigation. The provided physicochemical data, predicted thermal behavior, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The successful execution of the outlined TGA, DSC, and Py-GC-MS experiments will yield crucial data to ensure the safe and effective use of this important synthetic building block. Further research is strongly encouraged to fill the existing data gap and provide a definitive understanding of the thermal properties of malononitrile dimer.

References

Technical Guide: Properties and Synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as Tri-cyano-amino-propene (TCAP) or malononitrile dimer. The document covers its chemical and physical properties, with a focus on its solubility in organic solvents, and details its primary synthesis method. Additionally, it explores its notable biological activity related to the stimulation of choline acetyltransferase.

Compound Overview

This compound (CAS No. 868-54-2) is a highly functionalized organic compound with the molecular formula C₆H₄N₄.[1] It is a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and other nitrogen-containing ring systems.[1][2] The molecule features a propenenitrile backbone with three cyano groups and an amino group, which contribute to its reactivity and potential for diverse chemical transformations.[1]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents and insolubility in water.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble--INVALID-LINK--
Polar Organic SolventsSolubleGeneral knowledge from multiple sources
PyridineSolubleImplied from use as a reaction solvent
Dimethylformamide (DMF)SolubleImplied from use as a reaction solvent

Note: The lack of specific quantitative data (e.g., g/100 mL at a specific temperature) highlights an area for future research to fully characterize this compound for pharmaceutical and chemical synthesis applications.

Experimental Protocols

The most common method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1][3]

Principle: The reaction involves the deprotonation of one molecule of malononitrile by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of a second malononitrile molecule. A subsequent intramolecular rearrangement and protonation yield the final product.

Materials:

  • Malononitrile

  • Ethanol (or other suitable alcohol)

  • A basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

  • Hydrochloric acid (for neutralization)

  • Distilled water

Procedure:

  • Dissolve malononitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the chosen base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining salts and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a crystalline solid.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Malononitrile in Ethanol B Add Basic Catalyst (e.g., Piperidine) A->B C Stir at Room Temperature or Gentle Heating B->C D Monitor by TLC C->D E Neutralize with HCl D->E F Precipitation of Product E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization H->I J Drying under Vacuum I->J K K J->K Final Product: This compound

Synthesis Workflow

Biological Activity: Stimulation of Choline Acetyltransferase (ChAT)

This compound has been identified as a neurotrophic agent that can stimulate the activity of choline acetyltransferase (ChAT).[4] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. Acetylcholine plays a crucial role in various cognitive functions, including memory and learning.

The proposed mechanism involves the compound acting as a small molecule that mimics the effects of nerve growth factor (NGF), which is known to enhance ChAT activity.[5] By stimulating ChAT, this compound can lead to increased acetylcholine production, which may have therapeutic potential for cholinergic disorders.[2]

Signaling Pathway: Proposed Mechanism of ChAT Stimulation

G TCAP This compound (TCAP) Neuron Cholinergic Neuron TCAP->Neuron Enters ChAT Choline Acetyltransferase (ChAT) Neuron->ChAT Stimulates Acetylcholine Increased Acetylcholine Synthesis ChAT->Acetylcholine Catalyzes Cognition Potential Improvement in Cognitive Function Acetylcholine->Cognition Leads to

References

Tautomerism in 2-aminoprop-1-ene-1,1,3-tricarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminoprop-1-ene-1,1,3-tricarbonitrile, a key intermediate in the synthesis of various heterocyclic compounds, possesses a chemical structure amenable to tautomerism.[1][2] This technical guide provides a comprehensive overview of the potential enamine-imine tautomerism in this molecule. While the compound is predominantly found in its enamine form, understanding the potential equilibrium with its imine tautomer is crucial for predicting its reactivity, stability, and interaction with biological targets. This document outlines the theoretical framework of this tautomerism, proposes detailed experimental and computational protocols for its investigation, and presents hypothetical data to illustrate the expected outcomes.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. The most common form is prototropic tautomerism, which involves the migration of a proton. In the case of this compound, the presence of an amino group attached to a carbon-carbon double bond (an enamine) suggests the possibility of equilibrium with its corresponding imine tautomer. This enamine-imine tautomerism is analogous to the well-known keto-enol tautomerism.

The enamine form is generally considered the more stable tautomer for this compound, as indicated by its common nomenclature and structural representations in chemical databases.[1][2] However, the position of the equilibrium can be influenced by various factors such as the solvent, temperature, and pH.

Enamine Tautomer: (NC)₂C=C(NH₂)CH₂CN Imine Tautomer (hypothesized): (NC)₂C(H)-C(=NH)CH₂CN

A thorough understanding of this tautomeric equilibrium is essential for researchers in drug development and organic synthesis, as the different tautomers may exhibit distinct chemical and biological properties.

Proposed Experimental Protocols for Studying Tautomerism

To quantitatively assess the tautomeric equilibrium of this compound, a combination of spectroscopic and chromatographic techniques is recommended.

Synthesis and Purification

The primary synthesis method for this compound involves the base-catalyzed dimerization of malononitrile.[1][2]

Protocol:

  • To a solution of malononitrile in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent to yield light pink to beige crystals.[2]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol:

  • Prepare solutions of this compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, CD₃OD, and C₆D₆).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a controlled temperature (e.g., 298 K).

  • Identify the characteristic signals for both the enamine and the potential imine tautomer.

  • Integrate the signals corresponding to each tautomer to determine their relative concentrations. The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomeric forms.

Protocol:

  • Acquire IR spectra of this compound in both the solid state (e.g., as a KBr pellet) and in solvents of varying polarity.

  • Look for characteristic vibrational bands:

    • Enamine: N-H stretching, C=C stretching.

    • Imine: C=N stretching, C-H stretching of the alpha-carbon.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the tautomers if the interconversion is slow on the chromatographic timescale.

Protocol:

  • Develop a reversed-phase HPLC method using a suitable column (e.g., C18).

  • Use a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • If two peaks corresponding to the tautomers are observed, their relative areas can be used to determine the equilibrium composition.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Protocol:

  • Construct the 3D structures of both the enamine and imine tautomers of this compound.

  • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent environments using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Calculate the Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) can be used to determine the theoretical equilibrium constant (K_T = exp(-ΔG/RT)).

  • Analyze the calculated vibrational frequencies to simulate the IR spectra of each tautomer.

  • Calculate the NMR chemical shifts for each tautomer to aid in the interpretation of experimental spectra.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experimental and computational studies described above.

Table 1: Hypothetical ¹H NMR Data for Tautomers in DMSO-d₆

TautomerProtonChemical Shift (ppm)MultiplicityIntegration
Enamine-NH₂7.5br s2H
-CH₂-3.5s2H
Imine=NH9.2br s1H
-CH-4.8t1H
-CH₂-3.8d2H

Table 2: Hypothetical Tautomeric Equilibrium Data in Various Solvents

SolventDielectric Constant% Enamine% ImineK_T ([Imine]/[Enamine])ΔG (kJ/mol)
Benzene-d₆2.39820.029.7
Chloroform-d4.89550.057.4
Methanol-d₄32.790100.115.4
DMSO-d₆46.785150.184.2

Table 3: Hypothetical Computationally Derived Thermodynamic Data (Gas Phase)

TautomerElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kJ/mol)
Enamine-475.12345-475.098760
Imine-475.11876-475.0923416.8

Visualization of Workflows

The following diagrams illustrate the proposed workflows for the experimental and computational investigation of tautomerism in this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_quantification Quantification synthesis Base-catalyzed dimerization of malononitrile purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in various solvents) purification->nmr ir IR Spectroscopy (Solid state & solution) purification->ir hplc HPLC Analysis purification->hplc integration Peak Integration (NMR/HPLC) nmr->integration hplc->integration kt_calc Calculate K_T integration->kt_calc delta_g_calc Calculate ΔG kt_calc->delta_g_calc

Caption: Experimental workflow for the study of tautomerism.

computational_workflow cluster_modeling Molecular Modeling cluster_dft DFT Calculations cluster_thermo Thermodynamic Analysis build_enamine Build Enamine Structure geom_opt Geometry Optimization & Frequency Calculation build_enamine->geom_opt build_imine Build Imine Structure build_imine->geom_opt energy_calc Single Point Energy Calculation (Gas phase & Solvated) geom_opt->energy_calc nmr_ir_sim Simulate NMR & IR Spectra geom_opt->nmr_ir_sim gibbs_energy Calculate Gibbs Free Energy energy_calc->gibbs_energy rel_stability Determine Relative Stabilities gibbs_energy->rel_stability kt_calc Calculate Theoretical K_T rel_stability->kt_calc

Caption: Computational workflow for tautomerism analysis.

Conclusion

While this compound is predominantly represented as its enamine tautomer, the potential for an equilibrium with its imine form should not be overlooked, particularly in different solvent environments or when interacting with biological systems. The experimental and computational workflows detailed in this guide provide a robust framework for a thorough investigation of this tautomeric phenomenon. The resulting data on the equilibrium constant and the factors that influence it will be invaluable for researchers in medicinal chemistry and materials science, enabling a more profound understanding of the molecule's properties and reactivity. Further studies are warranted to experimentally validate and quantify this potential tautomeric relationship.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile dimer, chemically known as 2-amino-1,1,3-tricyanopropene, is a highly functionalized molecule that has emerged as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural properties make it a valuable precursor for various applications, including the development of pharmaceuticals and novel materials. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for malononitrile dimer, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in the fields of organic synthesis and drug development.

Historical Perspective and Discovery

The first documented syntheses of malononitrile dimer appear in the mid-1950s. Patents filed by R. A. Carboni in 1955 (U.S. Patent 2,719,861) and M. Coenen in the same year (German Patent 922,531) laid the groundwork for the preparation of this compound.[1] A comprehensive study and disclosure to the broader scientific community came in a 1958 publication in the Journal of the American Chemical Society by R. A. Carboni, D. D. Coffman, and E. G. Howard.[1] This seminal paper detailed several routes for the dimerization of malononitrile, including both base- and acid-catalyzed methods, establishing the fundamental principles that underpin many contemporary synthetic approaches.

The base-catalyzed self-condensation of malononitrile is recognized as an example of the Thorpe reaction, a process involving the reaction of aliphatic nitriles in the presence of a base to form enamines.[2][3] The intramolecular variant of this reaction is the well-known Thorpe-Ziegler reaction.[2][3]

Synthetic Methodologies and Mechanistic Pathways

The synthesis of malononitrile dimer is primarily achieved through the dimerization of malononitrile under either basic or acidic conditions.

Base-Catalyzed Dimerization (Thorpe-Type Reaction)

The base-catalyzed dimerization is the most common and efficient method for preparing malononitrile dimer. The reaction proceeds via a Thorpe-type mechanism, which involves the formation of a carbanion intermediate.

Mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from a malononitrile molecule, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of a nitrile group on a second malononitrile molecule, forming an imine anion.

  • Protonation and Tautomerization: The imine anion is protonated, and subsequent tautomerization leads to the formation of the more stable enamine, 2-amino-1,1,3-tricyanopropene.[4]

Base_Catalyzed_Dimerization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Tautomerization Malononitrile_1 Malononitrile Carbanion Malononitrile Carbanion Malononitrile_1->Carbanion B: Base Base (B:) Imine_Anion Imine Anion Carbanion->Imine_Anion + Malononitrile Malononitrile_2 Malononitrile Imine Imine Intermediate Imine_Anion->Imine + H+ Dimer Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene) Imine->Dimer Tautomerization

Base-Catalyzed Dimerization Pathway
Acid-Catalyzed Dimerization

While less common, the dimerization of malononitrile can also be effected under acidic conditions. The proposed mechanism involves the activation of a nitrile group through protonation, rendering it more susceptible to nucleophilic attack by a second malononitrile molecule.

Proposed Mechanism:

  • Nitrile Protonation: An acid protonates one of the nitrile groups of a malononitrile molecule, increasing its electrophilicity.

  • Nucleophilic Attack: The enol tautomer of a second malononitrile molecule acts as a nucleophile, attacking the activated nitrile carbon.

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the final product, 2-amino-1,1,3-tricyanopropene.

Acid_Catalyzed_Dimerization cluster_step1 Step 1: Nitrile Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Tautomerization Malononitrile_1 Malononitrile Activated_Nitrile Protonated Nitrile Malononitrile_1->Activated_Nitrile H+ Acid H+ Intermediate Cationic Intermediate Activated_Nitrile->Intermediate + Malononitrile (Enol) Malononitrile_Enol Malononitrile (Enol Tautomer) Dimer_Cation Protonated Dimer Intermediate->Dimer_Cation - H+ Dimer Malononitrile Dimer (2-Amino-1,1,3-tricyanopropene) Dimer_Cation->Dimer Tautomerization

Acid-Catalyzed Dimerization Pathway

Experimental Protocols

The following are representative experimental protocols adapted from the seminal work of Carboni, Coffman, and Howard (1958) and subsequent improved methods.

Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using a base catalyst in water.

Materials:

  • Malononitrile

  • Triethylamine

  • Water

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of malononitrile (0.2 mole, 13.2 g) in 150 ml of water is prepared in a reaction flask equipped with a stirrer and a thermometer.

  • A catalytic amount of triethylamine (e.g., 0.5 ml) is added to the solution.

  • The mixture is stirred at room temperature. The reaction is typically exothermic, and the temperature may rise. The temperature should be maintained between 25-40 °C.

  • Stirring is continued for several hours (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product.

  • The crude product is collected by filtration and washed with cold water.

  • The product can be recrystallized from water or ethanol to yield colorless to pale yellow crystals.

Protocol 2: Base-Catalyzed Synthesis in an Organic Solvent

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using a base catalyst in an organic solvent.

Materials:

  • Malononitrile

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of malononitrile (0.2 mole, 13.2 g) in 100 ml of absolute ethanol is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • A catalytic amount of sodium ethoxide solution in ethanol is added dropwise to the malononitrile solution with stirring.

  • The mixture is heated to reflux and maintained for 1-2 hours.

  • The reaction mixture is then cooled to room temperature and subsequently in an ice bath to induce crystallization.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Protocol 3: Acid-Catalyzed Synthesis

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using an acid catalyst.

Materials:

  • Malononitrile

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Malononitrile (0.1 mole, 6.6 g) is dissolved in a suitable solvent like diethyl ether in a reaction flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution with stirring.

  • The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of malononitrile dimer.

Table 1: Physical and Spectroscopic Properties of 2-Amino-1,1,3-tricyanopropene

PropertyValueReference
Molecular Formula C₆H₄N₄[1]
Molecular Weight 132.12 g/mol [1]
Appearance Colorless to pale yellow crystals[1]
Melting Point 171-173 °C[1]
¹³C NMR (DMSO-d₆, δ) ~163 (C-NH₂), ~118, ~117, ~116 (CN), ~70 (C(CN)₂), ~25 (CH₂)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~2200 (C≡N stretching), ~1650 (C=C stretching)

Table 2: Comparison of Synthetic Protocols

ParameterBase-Catalyzed (Aqueous)Base-Catalyzed (Organic)Acid-Catalyzed
Catalyst TriethylamineSodium ethoxideSulfuric acid
Solvent WaterEthanolDiethyl ether
Temperature 25-40 °CRefluxRoom Temperature
Reaction Time 2-4 hours1-2 hours24-48 hours
Typical Yield 50-70%60-80%Lower yields
Purity of Crude Product GoodHighModerate

Experimental Workflow

The general workflow for the synthesis and purification of malononitrile dimer is outlined below.

Experimental_Workflow Start Start Reactants Dissolve Malononitrile in Solvent Start->Reactants Catalyst Add Catalyst (Base or Acid) Reactants->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (Precipitation/Neutralization) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify by Recrystallization Isolation->Purification Characterization Characterize Product (MP, Spectroscopy) Purification->Characterization End End Characterization->End

General Synthetic Workflow

Conclusion

The discovery and development of synthetic routes to malononitrile dimer have provided organic chemists with a versatile and valuable building block. The base-catalyzed Thorpe-type dimerization of malononitrile remains the most efficient and widely used method for its preparation. A thorough understanding of the historical context, synthetic methodologies, and underlying reaction mechanisms is crucial for researchers aiming to utilize this important intermediate in the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science. This guide provides a foundational resource to support these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoprop-1-ene-1,1,3-tricarbonitrile, commonly known as malononitrile dimer, is a highly versatile and reactive multifunctional reagent in organic synthesis.[1][2] Its unique structure, featuring an enamine, a methylene group, and three nitrile groups, makes it an exceptional building block for the construction of a wide variety of carbo- and heterocyclic compounds.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyridines, pyrazoles, and sulfur-containing heterocycles, starting from this compound. These synthesized compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors and anticancer agents.[4][5][6]

Application Note 1: Synthesis of Substituted Pyridine Derivatives

Substituted pyridines are a cornerstone in pharmaceutical development. Malononitrile dimer serves as a key precursor for polyfunctionalized pyridine derivatives through various cyclization reactions.[1][5] These reactions often proceed via multicomponent strategies, offering an efficient pathway to complex molecular architectures.

General Synthetic Workflow

The synthesis of pyridine derivatives from this compound often involves its reaction with aldehydes and other methylene-active compounds, or with 1,3-dicarbonyl compounds. The workflow below illustrates a common pathway.

G cluster_products Pyridine Products A 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile D 2-Amino-6-(dicyanomethyl)- 1,4-dihydropyridine-3,5-dicarbonitriles A->D   Base Catalyst (e.g., N-Methylmorpholine) E Substituted Nicotinonitriles A->E   Base Catalyst (e.g., Piperidine) + Oxidation B Aldehyde (R-CHO) + Malononitrile B->D C Chalcones (Ar-CO-CH=CH-Ar') C->E

Caption: General workflow for pyridine synthesis from malononitrile dimer.

Quantitative Data for Pyridine Synthesis
Product ClassReactantsCatalyst/SolventYield (%)Reference
2-Alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles2-Chlorobenzaldehyde, Cyanothioacetamide, Primary aminesN-Methylmorpholine / EthanolModerate[1]
2-[4-Aryl-3-cyano-5-hydroxy-5-methyl-1H-pyrrole-2(5H)-ylidene]malononitriles1-Arylpropane-1,2-dionesPiperidine / EthanolGood[1]
5,7-Diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrileAldehydeIonic Liquid / WaterModerate[1]
Pentasubstituted PyridinesSulfonyl azides, Terminal alkynesCopper catalystModerate-Good[7]
Experimental Protocol: Synthesis of N-Methylmorpholinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile[1]
  • Preparation of Reactant Mixture: In a 100 mL flask, dissolve 2-chlorobenzaldehyde (10 mmol) and cyanothioacetamide (10 mmol) in 30 mL of ethanol.

  • Addition of Base: Add an excess of N-methylmorpholine (30 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Addition of Malononitrile Dimer: Add this compound (10 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form.

  • Isolation: Collect the precipitate by filtration, wash with ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-methylmorpholinium salt.

Application Note 2: Synthesis of Substituted Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds widely recognized for their therapeutic properties. The reaction of this compound with hydrazine hydrate is a direct and efficient method for producing highly functionalized aminopyrazoles, which are valuable intermediates for more complex fused heterocyclic systems.[1][8]

General Synthetic Workflow

The primary route to pyrazoles from malononitrile dimer involves cyclocondensation with hydrazine. The resulting aminopyrazole can then undergo further reactions to generate fused systems like pyrazolo[1,5-a]pyrimidines.

G cluster_intermediate Key Intermediate A 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile B 5-Amino-3-(cyanomethyl)- 1H-pyrazole-4-carbonitrile A->B   Hydrazine Hydrate (Reflux) C Pyrazolo[1,5-a]pyrimidines B->C   α,β-Unsaturated   Nitriles D Pyrazolo[3,4-d]pyridazines B->D   1,3-Dielectrophiles E Pyrazolo[1,5-a]pyridines B->E   Condensation   Reagents

Caption: Synthesis of aminopyrazoles and subsequent fused heterocycles.

Quantitative Data for Pyrazole Synthesis
Product ClassReactantsConditionsYield (%)Reference
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileHydrazine hydrateReflux in EthanolHigh[1]
Pyrazolo[1,5-a]pyrimidine derivatives5-Aminopyrazole intermediate, α,β-unsaturated nitrilesStirring at refluxGood[9]
Pyrazole-oxindole hybrids5-Aminopyrazole intermediates, N-substituted isatinCyclocondensationGood[8]
Experimental Protocol: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[1][9]
  • Setup: To a solution of this compound (10 mmol) in ethanol (40 mL) in a round-bottom flask, add hydrazine hydrate (80%, 12 mmol).

  • Reaction: Stir the mixture at reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the reaction mixture in vacuo to approximately one-third of its original volume.

  • Precipitation: Cool the concentrated solution to room temperature and pour it onto an ice/water mixture.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Application Note 3: Synthesis of Sulfur Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiophenes and thiopyrans.[1][10][11] These reactions often depend on the specific reaction conditions, which can direct the cyclization pathway to yield different products.

General Synthetic Workflow

Reaction with isothiocyanates can lead to either dihydropyridine-thiones or iminothiopyrans, depending on the conditions employed. This demonstrates the chemoselectivity that can be achieved with this precursor.

G cluster_products Alternative Products A 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile C 1-Substituted 4,6-diamino-2-thioxo- 1,2-dihydropyridine-3,5-dicarbonitriles A->C   Condition Set A D 4,6-Diamino-2-(phenylimino)- 2H-thiopyran-3,5-dicarbonitrile A->D   Condition Set B B Isothiocyanates (R-NCS) B->C B->D

Caption: Condition-dependent synthesis of sulfur heterocycles.

Quantitative Data for Sulfur Heterocycle Synthesis
Product ClassReactantsConditionsYield (%)Reference
4,6-Diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrilePhenyl isothiocyanateSpecific base and solvent conditionsNot specified[1]
1-Substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrilesSubstituted isothiocyanatesAlternative base and solvent conditionsNot specified[1]
2-Aroylthiophenes2-Arylpyridines, Elemental SulfurConversion to Zincke dienamine, then cyclizationGood[10]
Experimental Protocol: General Synthesis of Thiophene Derivatives

While a specific protocol for the reaction of malononitrile dimer with isothiocyanates is highly condition-dependent, a general approach is outlined below based on typical cyclization reactions.[1]

  • Setup: Dissolve this compound (10 mmol) and the desired isothiocyanate (10 mmol) in a suitable solvent (e.g., DMF or ethanol, 25 mL).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine or sodium ethoxide). The choice of base and solvent is critical and directs the reaction toward either the thiopyran or the pyridine-thione.

  • Reaction: Heat the mixture under reflux for several hours (4-12 h), monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour into acidified ice water (e.g., with HCl) to precipitate the product.

  • Purification: Filter the crude solid, wash with water, and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the pure heterocyclic compound.

Application Note 4: Relevance in Drug Development

Heterocyclic compounds derived from this compound have shown significant potential in drug development, particularly as anticancer agents.[6] Several synthesized pyridine derivatives have been evaluated for their antiproliferative activity and their ability to inhibit protein kinases like c-Met and Pim-1, which are crucial targets in cancer therapy.[5]

Logical Pathway: Kinase Inhibition

The synthesized heterocyclic compounds can act as inhibitors of specific protein kinases, blocking downstream signaling pathways that are often overactive in cancer cells, thereby preventing cell proliferation and survival.

G cluster_synthesis Synthesis cluster_inhibition Biological Action A 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile B Synthesized Pyridine Derivative A->B   Multicomponent   Reaction C Protein Kinase (e.g., c-Met) B->C   Inhibition D Downstream Signaling (Proliferation, Survival) C->D   Activation E Tumor Growth D->E

Caption: Logical pathway from synthesis to kinase inhibition and therapeutic effect.

Compounds derived from malononitrile dimer have been shown to be potent inhibitors of Pim-1 kinase and more active against c-Met kinase than the known inhibitor foretinib, highlighting their therapeutic potential.[5] This makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

References

Application Notes and Protocols: Thorpe-Ziegler Reaction of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Thorpe-Ziegler reaction applied to derivatives of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, leading to the synthesis of condensed pyridin-2(1H)-one derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

The Thorpe-Ziegler reaction is a powerful chemical transformation for the synthesis of cyclic ketones and their derivatives through the intramolecular cyclization of dinitriles, catalyzed by a base.[1][2][3] This reaction proceeds via the formation of a cyclic enamine intermediate, which can then be hydrolyzed to the corresponding ketone.[1][4] The versatility of this reaction makes it a valuable tool in the construction of complex molecular architectures.

This compound, also known as malononitrile dimer, is a highly functionalized and reactive building block used extensively in the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and other fused systems.[5][6] Its derivatives are precursors for compounds with potential therapeutic applications, such as antitumor agents and kinase inhibitors.[7][8]

This document focuses on a specific application of the Thorpe-Ziegler reaction: the intramolecular cyclization of N-acyl derivatives of aminonitrile compounds to yield condensed pyridin-2(1H)-one derivatives. This approach offers an efficient route to novel heterocyclic scaffolds for drug discovery and development.

Reaction Mechanism and Workflow

The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon alpha to a nitrile group by a strong base, forming a carbanion.[2] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion.[1] Subsequent protonation and tautomerization yield a cyclic enaminonitrile. In the case of N-acyl aminonitrile derivatives, the reaction cascade leads to the formation of a stable, condensed pyridin-2(1H)-one ring system.

A general workflow for the synthesis of condensed pyridin-2(1H)-ones from aminonitrile precursors is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 Thorpe-Ziegler Cyclization cluster_2 Analysis and Application start Aminonitrile Precursor chloroacetylation Reaction with Chloroacetyl Chloride start->chloroacetylation morpholine_substitution Substitution with Morpholine chloroacetylation->morpholine_substitution cyclization Intramolecular Cyclization (Sodium tert-butoxide) morpholine_substitution->cyclization product Condensed Pyridin-2(1H)-one cyclization->product analysis Purification and Characterization product->analysis application Biological Activity Screening analysis->application

Caption: General experimental workflow for the synthesis of condensed pyridin-2(1H)-ones.

Experimental Protocols

The following protocols are based on the successful synthesis of condensed pyridin-2(1H)-one derivatives as reported by Soliman, et al. (2003).[5]

Protocol 1: Synthesis of N-morpholin-1-yl acetyl aminonitrile derivatives
  • N-Chloroacetylation: To a solution of the starting aminonitrile (10 mmol) in dry dioxane (30 mL), chloroacetyl chloride (1.2 mL, 15 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with petroleum ether, and the solid product is collected by filtration, washed with petroleum ether, and dried.

  • Substitution with Morpholine: A mixture of the N-chloroacetyl derivative (10 mmol) and morpholine (2.6 mL, 30 mmol) in ethanol (30 mL) is heated to reflux for 4 hours. The reaction mixture is then concentrated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-morpholin-1-yl acetyl aminonitrile derivative.

Protocol 2: Thorpe-Ziegler Cyclization to Condensed Pyridin-2(1H)-ones
  • Cyclization: A solution of the N-morpholin-1-yl acetyl aminonitrile derivative (10 mmol) in dry dioxane (30 mL) is treated with sodium tert-butoxide (1.44 g, 15 mmol). The reaction mixture is stirred at room temperature for 5 hours.

  • Work-up: The reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or dioxane) to yield the pure condensed pyridin-2(1H)-one derivative.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various condensed pyridin-2(1H)-one derivatives using the protocols described above.[5]

Starting AminonitrileN-morpholin-1-yl acetyl derivative Yield (%)Condensed Pyridin-2(1H)-one Yield (%)
2-Amino-3-cyanobenzofuran8578
2-Amino-3-cyanothiophene8275
3-Amino-4-cyanopyrazole8880

Applications in Drug Development & Relevant Signaling Pathways

Pyridin-2(1H)-one derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. Notably, derivatives of this scaffold have been identified as inhibitors of key signaling proteins implicated in various diseases, including cancer and inflammatory disorders. Two such important pathways are the p38 MAPK and eIF3a signaling cascades.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, and osmotic shock.[9] It is involved in regulating cell differentiation, apoptosis, and inflammation.[1][4] Dysregulation of the p38 MAPK pathway is associated with various pathological conditions. The pathway consists of a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates p38 MAPK.[10] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to elicit a cellular response.[9][10]

G stress Stress Stimuli (UV, Cytokines, Osmotic Shock) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (Kinases, Transcription Factors) p38->downstream response Cellular Response (Inflammation, Apoptosis, Differentiation) downstream->response inhibitor Pyridin-2(1H)-one Derivative inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyridin-2(1H)-one derivatives.

eIF3a Signaling Pathway in Cancer

Eukaryotic translation initiation factor 3, subunit a (eIF3a), is the largest subunit of the eIF3 complex and plays a critical role in the initiation of protein synthesis.[7] Overexpression of eIF3a has been observed in several types of cancer and is implicated in promoting cell proliferation and malignant transformation.[11][12] The eIF3a signaling axis can be regulated by pathways such as Wnt/β-catenin and can, in turn, influence other cancer-related pathways like PI3K/AKT and Rho GTPase signaling.[3][11][12]

G wnt Wnt/β-catenin Signaling eif3a eIF3a wnt->eif3a pi3k PI3K/AKT Pathway eif3a->pi3k rho Rho GTPase Pathway eif3a->rho proliferation Cell Proliferation & Metastasis pi3k->proliferation rho->proliferation inhibitor Pyridin-2(1H)-one Derivative inhibitor->eif3a Modulation

Caption: Modulation of the eIF3a signaling pathway by pyridin-2(1H)-one derivatives.

Conclusion

The Thorpe-Ziegler reaction of this compound derivatives provides an effective strategy for the synthesis of novel condensed pyridin-2(1H)-one scaffolds. These compounds hold significant potential for the development of new therapeutic agents, particularly as inhibitors of key signaling pathways involved in cancer and inflammation. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols: 2-Aminoprop-1-ene-1,1,3-tricarbonitrile as a Versatile Precursor for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines using 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a key precursor. Pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous pharmacologically active compounds.[1][2] this compound, also known as malononitrile dimer, is a highly reactive and versatile building block for the construction of various heterocyclic systems, including functionally rich pyridine derivatives.[3][4] The protocols outlined herein focus on multicomponent reactions, offering an efficient and atom-economical approach to a diverse range of 2-amino-3-cyanopyridines. Furthermore, this document explores the relevance of these synthesized pyridines as potential inhibitors of key signaling pathways in cancer, such as those involving c-Met and Pim-1 kinases.[1][5]

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and bioactive molecules.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design.[6] Consequently, the development of efficient and versatile synthetic routes to substituted pyridines is a major focus of organic and medicinal chemistry.

This compound is a readily accessible and highly functionalized precursor that has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles.[3][7][8] Its structure, featuring an enamine moiety and three cyano groups, allows for a variety of chemical transformations, most notably in multicomponent reactions for the construction of pyridine rings.[1][5] This approach allows for the rapid generation of molecular diversity from simple and readily available starting materials.

This application note details the synthesis of 2-amino-3-cyanopyridine derivatives through a one-pot, four-component reaction. It also provides insights into the potential applications of these compounds in drug discovery, specifically as inhibitors of c-Met and Pim-1 kinases, which are implicated in various cancers.

General Reaction Scheme

The synthesis of 2-amino-3-cyanopyridine derivatives from this compound (or its in-situ generated form from malononitrile) typically proceeds via a multicomponent reaction involving an aldehyde, a ketone, and a source of ammonia (e.g., ammonium acetate). The general reaction is depicted below:

G cluster_reactants Reactants cluster_product Product R1_CHO Aldehyde Reaction + R1_CHO->Reaction R2_CO_R3 Ketone R2_CO_R3->Reaction Malononitrile Malononitrile (dimerizes in situ) Malononitrile->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Pyridine 2-Amino-3-cyanopyridine Derivative Reaction->Pyridine One-pot synthesis

Figure 1: General multicomponent reaction for pyridine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-disubstituted-3-cyanopyridines

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot, four-component reaction of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (e.g., acetophenone derivative) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 - 2.5 mmol)

  • Ethanol (10-20 mL) or solvent-free conditions

  • Catalyst (optional, e.g., piperidine, acetic acid, or a solid-phase catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 - 2.5 mmol).

  • Add ethanol (10-20 mL) as a solvent. Alternatively, the reaction can be performed under solvent-free conditions.

  • If using a catalyst, add it to the reaction mixture at this stage.

  • Attach a reflux condenser and heat the mixture with stirring. The reaction temperature and time will vary depending on the specific substrates and catalyst used (typically reflux for 2-14 hours).[9] Under microwave irradiation, reaction times can be significantly shorter (7-9 minutes).[10]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, the product can be precipitated by adding cold water to the reaction mixture.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/methanol) to obtain the pure 2-amino-3-cyanopyridine derivative.[9]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-3-cyanopyridine derivatives reported in the literature.

EntryAldehyde (R¹)Ketone (R²)Catalyst/ConditionsTime (h)Yield (%)Reference
1BenzaldehydeAcetophenoneTBBDA, 100°C, solvent-free0.592[11]
24-ChlorobenzaldehydeAcetophenonePBBS, 100°C, solvent-free0.695[11]
3Benzaldehyde4-BromoacetophenoneEthanol, reflux1285[9]
44-MethoxybenzaldehydeAcetophenoneEthanol, reflux1090[9]
54-Chlorobenzaldehyde4-MethoxyacetophenoneMicrowave, solvent-free7 min86[10]
64-MethylbenzaldehydeAcetophenoneMicrowave, solvent-free8 min82[10]

Applications in Drug Development: Targeting Kinase Signaling Pathways

Several pyridine derivatives synthesized from this compound have demonstrated potent inhibitory activity against key protein kinases implicated in cancer progression, such as c-Met and Pim-1.[1][5]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[7][12] Aberrant activation of the HGF/c-Met signaling pathway is a hallmark of many human cancers.[3][7]

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion Inhibitor Pyridine Derivative Inhibitor->cMet inhibits

Figure 2: Simplified c-Met signaling pathway and inhibition.
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors.[1] It regulates cell cycle progression and apoptosis by phosphorylating several downstream targets.[13][14]

Pim1_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Targets cluster_cellular_outcome Cellular Outcome Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 activates transcription BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) p21 p21 (cell cycle inhibitor) Pim1->p21 phosphorylates (inactivates) MYC MYC (oncogene) Pim1->MYC phosphorylates (activates) Apoptosis Decreased Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Increased Proliferation MYC->Proliferation Inhibitor Pyridine Derivative Inhibitor->Pim1 inhibits

Figure 3: Simplified Pim-1 kinase signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of substituted pyridine derivatives. The multicomponent reaction protocols described herein offer an efficient, atom-economical, and straightforward approach to these important heterocyclic scaffolds. The demonstrated potential of the resulting pyridine compounds as inhibitors of key cancer-related kinases like c-Met and Pim-1 highlights the significance of this synthetic strategy in the field of drug discovery and development. Further exploration of the chemical space accessible from this precursor is likely to yield novel therapeutic agents with diverse pharmacological activities.

References

The Role of Malononitrile Dimer in the Synthesis of Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique chemical structure, featuring multiple reactive sites, allows for its participation in a variety of cyclization and condensation reactions. This report details the application of malononitrile dimer in the synthesis of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.

This document provides detailed experimental protocols for several synthetic methodologies, a summary of quantitative data for various synthesized quinoline derivatives, and visualizations of key reaction mechanisms.

I. Overview of Synthetic Strategies

Malononitrile dimer is frequently employed in multicomponent reactions (MCRs) for the synthesis of highly substituted quinoline derivatives. These one-pot reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. The primary synthetic routes involving malononitrile dimer for the construction of the quinoline scaffold include:

  • Three-Component Reactions: Typically involving an aniline, an aldehyde, and malononitrile (which can be formed in situ from its dimer), this approach is one of the most common for accessing 2-amino-4-arylquinoline-3-carbonitriles.

  • Reactions with Enaminones: Malononitrile dimer can react with enaminones under various conditions to yield substituted quinolines and related fused heterocyclic systems.

  • Friedländer Annulation: This classical method for quinoline synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Malononitrile dimer can serve as the active methylene component in variations of this reaction.

II. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various quinoline derivatives using malononitrile dimer.

Protocol 1: Microwave-Assisted, L-Proline Catalyzed Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Water

This protocol describes a green and efficient one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles under microwave irradiation.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Substituted aniline (1 mmol)

  • (L)-Proline (0.05 g, 5 mol%)

  • Water (10 mL)

  • Pyrex glass vial with a screw-capped Teflon vessel

  • CEM Discover monomode microwave oven

Procedure:

  • In a Pyrex glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), substituted aniline (1 mmol), (L)-proline (0.05 g), and water (10 mL).

  • Securely cap the vial within a Teflon vessel.

  • Place the vessel in the microwave reactor and irradiate for 30 seconds at 90°C and 200 W.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting residue with water to isolate the pure product.

Protocol 2: Synthesis of 4,7-Diamino-3,6-di(thiophene-2-carbonyl)quinoline-8-carbonitrile from an Enaminone

This protocol details the synthesis of a specific quinoline derivative from malononitrile dimer and a thiophene-containing enaminone.

Materials:

  • This compound (malononitrile dimer) (1.32 g, 0.01 mol)

  • 1-(Thiophen-2-yl)-3-(thiophen-2-ylamino)prop-2-en-1-one (enaminone) (0.01 mol)

  • Acetic acid (10 cm³)

  • Ammonium acetate (0.2 g)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.32 g), the enaminone (0.01 mol), acetic acid (10 cm³), and ammonium acetate (0.2 g).

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling the mixture to room temperature, pour it onto ice-water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain yellow crystals of the pure quinoline derivative.

Protocol 3: Synthesis of Tetrahydroquinoline Derivatives

This protocol outlines a two-step synthesis for substituted tetrahydroquinoline derivatives, where the first step involves the formation of a 4H-pyran intermediate.

Step 1: Synthesis of 2-Amino-3-cyano-4H-pyrans

  • React α,α′-bis(substituted-benzylidene)cycloalkanones with malononitrile.

Step 2: Conversion to 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles

  • The 2-amino-3-cyano-4H-pyran derivatives from Step 1 are then treated with ammonium acetate to yield the final tetrahydroquinoline products.[2]

III. Quantitative Data

The following tables summarize the yields of various quinoline derivatives synthesized using malononitrile dimer and related multicomponent reactions.

EntryAldehydeAnilineCatalystConditionsYield (%)Reference
14-NitrobenzaldehydeAnilineL-ProlineMicrowave, 90°C, 30s, H₂O99[1]
2BenzaldehydeAnilineL-ProlineMicrowave, 90°C, 45s, H₂O95[1]
34-Chlorobenzaldehyde4-MethylanilineL-ProlineMicrowave, 90°C, 35s, H₂O98[1]
44-MethoxybenzaldehydeAnilineL-ProlineMicrowave, 90°C, 50s, H₂O92[1]
5Various Aromatic AldehydesVarious AnilinesPorphyrin Cored Dendritic PolymerNot specified87-93[3]
ProductStarting MaterialsYield (%)Reference
4,7-Diamino-3,6-di(thiophene-2-carbonyl)quinoline-8-carbonitrileMalononitrile dimer, Thiophene-enaminone88
2-Amino-4-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Intermediate for Tetrahydroquinoline)α,α′-bis(4-bromobenzylidene)cyclohexanone, MalononitrileNot specified[2]

IV. Reaction Mechanisms and Visualizations

The synthesis of quinoline derivatives from malononitrile dimer in multicomponent reactions typically proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization. The exact sequence of events can be influenced by the specific reactants and reaction conditions.

Mechanism 1: Three-Component Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

A plausible mechanism for the L-proline catalyzed three-component reaction involves the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the aniline to the activated double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic quinoline product.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Aldehyde Ar-CHO Knoevenagel Arylidenemalononitrile (Knoevenagel Condensation) Aldehyde->Knoevenagel Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Aniline Ph-NH₂ Michael_Adduct Michael Adduct Aniline->Michael_Adduct Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline 2-Amino-4-arylquinoline-3-carbonitrile Cyclized_Intermediate->Quinoline Oxidation/ Aromatization

Caption: Proposed reaction pathway for the three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Mechanism 2: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone (like 2-aminobenzophenone) with a compound containing an α-methylene group (like malononitrile dimer). The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction and dehydration.[4][5][6][7]

G cluster_reactants Reactants cluster_pathway1 Aldol Condensation Pathway cluster_pathway2 Schiff Base Pathway cluster_product Product AminoKetone 2-Aminoaryl Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct SchiffBase Schiff Base AminoKetone->SchiffBase ActiveMethylene Malononitrile Dimer ActiveMethylene->AldolAdduct ActiveMethylene->SchiffBase CyclizedAldol Cyclized Intermediate AldolAdduct->CyclizedAldol Cyclization Quinoline Substituted Quinoline CyclizedAldol->Quinoline Dehydration CyclizedSchiff Cyclized Intermediate SchiffBase->CyclizedSchiff Intramolecular Aldol-type Reaction CyclizedSchiff->Quinoline Dehydration

Caption: Two possible mechanistic pathways for the Friedländer synthesis of quinolines.

V. Conclusion

Malononitrile dimer is a readily available and highly effective reagent for the synthesis of a diverse range of quinoline derivatives. Its application in multicomponent reactions, particularly under green and efficient conditions such as microwave irradiation in water, highlights its importance in modern organic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents. The versatility of the reaction pathways allows for the introduction of various substituents on the quinoline core, enabling the fine-tuning of their pharmacological properties.

References

Application Notes and Protocols for the Synthesis of Pyran Derivatives Using 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties.[1][2][3] The synthesis of functionalized 4H-pyrans, in particular, is of considerable interest in medicinal chemistry and drug discovery. One efficient and versatile method for constructing the 2-amino-4H-pyran scaffold is through multicomponent reactions (MCRs). These reactions offer several advantages, such as high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[1][4]

A key building block in many of these syntheses is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as malononitrile dimer. This highly reactive intermediate enables the facile construction of complex heterocyclic systems. This document provides detailed protocols for the synthesis of various pyran derivatives using this reagent, summarizes quantitative data, and illustrates the key reaction pathways.

Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives

A prevalent and efficient method for the synthesis of 2-amino-4H-pyran-3-carbonitriles is the one-pot, three-component condensation of an aldehyde, an active methylene compound (in this case, malononitrile, which dimerizes in situ or is used as the dimer, this compound), and a compound containing a reactive methylene group flanked by two activating groups (e.g., a β-dicarbonyl compound like dimedone or ethyl acetoacetate).[5][6] The reaction is often catalyzed by a base, such as potassium carbonate or piperidine, and proceeds under mild conditions with high yields.[1]

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_conditions Reaction Conditions reactants Aromatic Aldehyde + Malononitrile + Active Methylene Compound product 2-Amino-4H-pyran Derivative reactants->product EtOH, Reflux catalyst Base Catalyst (e.g., K2CO3, Piperidine)

Caption: General reaction scheme for the three-component synthesis of 2-amino-4H-pyran derivatives.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 2-amino-4H-pyran-3-carbonitrile derivatives using different aromatic aldehydes and active methylene compounds, with potassium carbonate as the catalyst in refluxing ethanol.

EntryAromatic Aldehyde (Ar)Active Methylene CompoundTime (min)Yield (%)Reference
1C₆H₅Dimedone1095[7]
24-CH₃-C₆H₄Dimedone1592[7]
34-OCH₃-C₆H₄Dimedone1098[7]
44-Cl-C₆H₄Dimedone596[7]
54-F-C₆H₄Dimedone1094[7]
64-NO₂-C₆H₄Dimedone2094[7]
72-Cl-C₆H₄Dimedone2590[7]
8C₆H₅Cyclohexanone3092[7]
94-OCH₃-C₆H₄Cyclohexanone2595[7]
104-Cl-C₆H₄Cyclohexanone2094[7]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

This protocol is adapted from the procedure described by Karimi-Jaberi et al.[1][7]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Dimedone (1 mmol, 0.140 g)

  • Potassium carbonate (K₂CO₃) (0.05 mmol, 0.007 g)

  • Ethanol (96%, 10 mL)

  • n-Hexane

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and potassium carbonate (0.05 mmol).

  • Add 10 mL of 96% ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of starting materials, typically within 5-30 minutes), remove the flask from the heat and allow it to cool to room temperature.

  • A precipitate will form upon cooling. Filter the solid product using a Buchner funnel.

  • Wash the precipitate with cold ethanol (5 mL) and then with n-hexane (10 mL) to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

The structure of the resulting 2-amino-4H-pyran derivatives can be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1][8]

Reaction Mechanism and Workflow

The synthesis of 2-amino-4H-pyrans via this three-component reaction is proposed to proceed through a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence.

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile Intermediate B->C Base Catalyst E Michael Addition C->E D Active Methylene Compound (e.g., Dimedone) D->E F Michael Adduct Intermediate E->F G Intramolecular Cyclization F->G H Final 2-Amino-4H-pyran Product G->H Tautomerization

Caption: Proposed mechanism for the three-component synthesis of 2-amino-4H-pyrans.

Applications in Drug Development and Relevant Signaling Pathways

Derivatives of 2-amino-4H-pyran have demonstrated a wide array of biological activities, making them attractive scaffolds for drug development.[3] Notably, certain pyridine and pyran derivatives synthesized from this compound have shown potent antiproliferative activity and function as kinase inhibitors.[9]

For instance, some synthesized compounds have been identified as inhibitors of c-Met and Pim-1 kinases.[9] These kinases are crucial components of signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Inhibition of c-Met can block these pro-survival and proliferative signals in cancer cells.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Pyran_Inhibitor Pyran Derivative Inhibitor Pyran_Inhibitor->cMet Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by pyran derivatives.

Pim-1 Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can lead to increased apoptosis in cancer cells.

Pim1_pathway cluster_note Mechanism Note Pim1 Pim-1 Kinase BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylates & Inactivates Pyran_Inhibitor Pyran Derivative Inhibitor Pyran_Inhibitor->Pim1 Inhibits Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits note Inhibition of Pim-1 leads to active BAD, which promotes apoptosis.

Caption: Inhibition of the Pim-1 signaling pathway by pyran derivatives.

Conclusion

The use of this compound in multicomponent reactions represents a highly effective and versatile strategy for the synthesis of a diverse range of biologically active pyran derivatives. The protocols outlined provide a robust foundation for researchers in organic synthesis and medicinal chemistry to generate libraries of these valuable compounds for further investigation in drug discovery programs. The demonstrated activity of these pyran derivatives as kinase inhibitors underscores their potential as scaffolds for the development of novel anticancer therapeutics.

References

The Role of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the Development of Novel Antitumor Agents: A Detailed Overview of Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a highly reactive and versatile chemical intermediate, is proving to be a cornerstone in the synthesis of a new generation of potent antitumor agents. Researchers and drug development professionals are increasingly utilizing this compound to construct diverse heterocyclic scaffolds that exhibit significant efficacy against various cancer cell lines. These application notes provide a comprehensive overview of the synthetic routes, experimental protocols, and mechanisms of action for promising anticancer compounds derived from this key starting material.

Introduction

This compound, often referred to as malononitrile dimer, serves as a valuable building block in organic synthesis due to its multiple reactive sites.[1][2] Its unique structure allows for the facile construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many clinically approved drugs.[1] This document details the synthesis and application of several classes of compounds derived from this compound, including substituted pyridines, tetrahydronaphthalenes, and hexahydroisoquinolines, which have demonstrated significant potential as antitumor agents.

Synthetic Pathways and Antitumor Activity

The strategic use of this compound has led to the development of several classes of compounds with promising anticancer activities. These derivatives often target key signaling pathways implicated in tumor growth and survival, such as the c-Met and Pim-1 kinase pathways.

Substituted Pyridine Derivatives

Substituted pyridines are a prominent class of heterocyclic compounds synthesized from this compound that exhibit a broad spectrum of pharmacological activities, including anticancer effects.

Synthesis of 3-Cyanopyridine Derivatives:

A key synthetic strategy involves the multicomponent reaction of this compound with various reagents to yield highly functionalized 3-cyanopyridine cores. These derivatives have been investigated for their inhibitory effects on crucial cancer-related kinases.

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives [3]

  • Reaction Mixture: A mixture of an appropriate aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared.

  • Catalyst: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g) is added as a catalyst.

  • Reaction Conditions: The mixture is heated with stirring at 100°C for the appropriate time as monitored by Thin Layer Chromatography (TLC) (n-hexane/acetone, 10:4).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and triturated with ethanol. The resulting solid product is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to afford the pure 2-amino-3-cyanopyridine derivative.

Antitumor Activity of Pyridine Derivatives:

Numerous pyridine derivatives synthesized from this compound have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The data reveals that certain substitutions on the pyridine ring significantly enhance cytotoxic effects.

Compound ClassTarget Cell LinesReported IC50 Values (µM)Reference
2-Oxo-pyridine DerivativesCaco-27.83 ± 0.50[4]
Spiro-pyridine DerivativesCaco-27.83 - 13.61[4][5]
Pyridine-Urea DerivativesMCF-70.11 - 1.88[6]
2-Iminopyridine DerivativesHeLa, MCF73.5 - 4.5 (as µg/mL)[7]

Table 1: Summary of in vitro antitumor activity of various pyridine derivatives.

Fused Heterocyclic Systems: Tetrahydronaphthalene, Hexahydroisoquinoline, and Hexahydrocinnoline Derivatives

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems with significant antitumor potential. A notable example is its reaction with cyclohexanone to form an ethylidene derivative, which serves as a versatile intermediate for a variety of subsequent heterocyclization reactions.[8][9]

Experimental Protocol: Synthesis of Tetrahydronaphthalene Derivatives [8][9]

  • Step 1: Synthesis of the Ethylidene Intermediate: this compound is reacted with cyclohexanone. The specific reaction conditions (solvent, catalyst, temperature) are crucial for achieving a high yield of the resulting ethylidene derivative.

  • Step 2: Heterocyclic Ring Formation: The ethylidene intermediate is then subjected to reactions with various chemical reagents to construct the tetrahydronaphthalene, hexahydroisoquinoline, or hexahydrocinnoline ring systems. These reactions often involve cyclocondensation or cycloaddition strategies.

Antitumor Activity of Fused Heterocyclic Derivatives:

These newly synthesized fused heterocyclic compounds have been screened for their in vitro antitumor activity against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[8] Several of these compounds have demonstrated notable inhibitory effects on the growth of these cancer cell lines, highlighting their potential for further development as oncology therapeutics.[8][9]

Compound ClassTarget Cell LinesObserved EffectReference
Tetrahydronaphthalene DerivativesMCF-7, NCI-H460, SF-268Inhibitory effects on cell growth[8][9]
Hexahydroisoquinoline DerivativesMCF-7, NCI-H460, SF-268Inhibitory effects on cell growth[8][9]
Hexahydrocinnoline DerivativesMCF-7, NCI-H460, SF-268Inhibitory effects on cell growth[8][9]

Table 2: Summary of in vitro antitumor activity of fused heterocyclic derivatives.

Targeted Signaling Pathways

The antitumor effects of many derivatives of this compound are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. Several pyridine derivatives synthesized from this compound have been identified as potent inhibitors of c-Met kinase.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Inhibitor Pyridine Derivative (c-Met Inhibitor) Inhibitor->cMet

Caption: c-Met signaling pathway and its inhibition.

Experimental Protocol: c-Met Kinase Inhibition Assay [10]

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the c-Met kinase.

  • Reagents: c-Met kinase, ULight™-poly GT substrate, ATP, Eu-labeled anti-phosphotyrosine antibody, and the test compound (e.g., a pyridine derivative).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a 384-well plate.

    • c-Met kinase is added to the wells.

    • The kinase reaction is initiated by the addition of a mixture of ULight™-poly GT substrate and ATP.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • A solution containing Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the reaction) is added.

    • After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required for 50% inhibition) is determined by fitting the data to a dose-response curve.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by regulating multiple downstream targets. Its overexpression is associated with various cancers. Certain derivatives of this compound have shown inhibitory activity against Pim-1 kinase.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokines Cytokines (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Pim1 Pim-1 Kinase BAD BAD Pim1->BAD p21 p21 Pim1->p21 Apoptosis Apoptosis Inhibition BAD->Apoptosis Transcription->Pim1 Inhibitor Pyridine Derivative (Pim-1 Inhibitor) Inhibitor->Pim1

Caption: Pim-1 kinase signaling pathway and its inhibition.

Experimental Protocol: Pim-1 Kinase Inhibition Assay [11][12]

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

  • Reagents: Pim-1 kinase, a suitable substrate peptide (e.g., PIMtide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a 384-well plate.

    • Pim-1 kinase is added to the wells.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • After a 40-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined from the dose-response curves.

General Antiproliferative Assay Protocol

The following is a generalized protocol for assessing the in vitro antiproliferative activity of the synthesized compounds against various cancer cell lines.

Antiproliferative_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with serially diluted compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Perform cell viability assay (e.g., MTT or SRB) incubation2->assay measurement Measure absorbance with a plate reader assay->measurement analysis Calculate % inhibition and IC50 values measurement->analysis end End analysis->end

Caption: General workflow for antiproliferative assays.

Experimental Protocol: MTT Assay for Cell Viability [13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound has unequivocally established its significance as a versatile and powerful precursor for the synthesis of a diverse array of heterocyclic compounds with potent antitumor activities. The synthetic methodologies outlined, coupled with the detailed protocols for biological evaluation, provide a robust framework for researchers and drug development professionals to explore and expand upon this promising area of cancer research. The ability of these novel compounds to target critical signaling pathways such as c-Met and Pim-1 underscores their potential for development into next-generation cancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Malononitrile Dimer in the Preparation of Antimicrobial Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antimicrobial thiophene derivatives utilizing malononitrile and its dimer as key precursors. The methodologies outlined are primarily based on the versatile Gewald multicomponent reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene scaffold, in particular, is a privileged structure in medicinal chemistry.[2] The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile (such as malononitrile), and elemental sulfur, is a highly efficient method for constructing this key structural motif.[3][4] Malononitrile dimer (2-amino-1,1,3-tricyanopropene), a reactive and multifunctional reagent, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, including those with potential biological activity.[5][6]

This document details the synthetic pathways and antimicrobial evaluation of thiophene derivatives prepared from malononitrile, often proceeding through intermediates related to its dimeric form.

Synthetic Application: The Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[4] The general mechanism involves an initial Knoevenagel condensation between a ketone or aldehyde and an active methylene compound like malononitrile, followed by the addition of elemental sulfur and subsequent intramolecular cyclization and aromatization.[4]

General Synthetic Workflow

The overall process for synthesizing and evaluating antimicrobial thiophene derivatives can be visualized as a multi-step workflow, from the initial chemical synthesis to the final biological characterization.

cluster_synthesis Synthesis & Purification cluster_evaluation Antimicrobial Evaluation Synthesis Gewald Reaction: Ketone/Aldehyde + Malononitrile + Sulfur Purification Recrystallization / Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (IR, NMR, Mass Spec) Purification->Characterization Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Screening Pure Compound MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies (Optional) MIC->Mechanism

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Thiophene Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

This protocol is a generalized procedure based on methodologies reported for the synthesis of antimicrobial thiophene derivatives.[3]

Materials:

  • Appropriate ketone or aldehyde (e.g., cyclohexanone, cyclopentanone)

  • Malononitrile

  • Elemental sulfur

  • Base catalyst (e.g., morpholine, piperidine, diethylamine)[7]

  • Solvent (e.g., ethanol, dimethylformamide (DMF))

  • Ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone/aldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Add a catalytic amount of a suitable base, such as morpholine or piperidine (e.g., 1 mL).

  • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene derivative.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm its structure.

Protocol 2: Antimicrobial Activity Screening by Agar Well Diffusion Method

This protocol outlines a common method for the initial screening of the antimicrobial activity of the synthesized compounds.[3]

Materials:

  • Synthesized thiophene derivatives

  • Standard antibiotic discs (e.g., Ampicillin, Gentamicin)[7]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[8][9]

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer

  • Solvent for dissolving compounds (e.g., DMF, DMSO)

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with a standardized suspension of the test microorganism.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Prepare solutions of the synthesized thiophene derivatives and a standard antibiotic at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard antibiotic solution into separate wells. A well containing only the solvent serves as a negative control.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10][11]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to obtain a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the microtiter plates under suitable conditions.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The following tables summarize representative quantitative data for thiophene derivatives synthesized using malononitrile or related precursors and their corresponding antimicrobial activities.

Table 1: Synthesis and Characterization of Antimicrobial Thiophene Derivatives

Compound IDSynthetic MethodReactantsYield (%)Melting Point (°C)Reference
Thiophene 9 CondensationThiophene 5, Malononitrile90160-162[12]
Thiophene 12b Gewald ReactionArylidine derivative 11b, Sulfur, Morpholine--[7]
Thiophene 8a CyclizationThiocarbamoyl 5, Chloroacetone--[7]

Note: '-' indicates data not provided in the source.

Table 2: Antimicrobial Activity of Synthesized Thiophene Derivatives

Compound IDTest OrganismMethodZone of Inhibition (mm)MIC (µg/mL)Standard DrugReference
Thiophene 7 Pseudomonas aeruginosaAgar Well Diffusion--Gentamicin[12]
Thiophene 12b Bacillus thuringiensisAgar Diffusion--Ampicillin[7]
Thiophene 5d Geotricum candidum---Amphotericin B[13]
Thiophene 4 Colistin-Resistant A. baumanniiBroth Microdilution-4-[8]
Thiophene 8 Colistin-Resistant E. coliBroth Microdilution-16-[8]

Note: '-' indicates data not provided or not applicable.

Logical Relationships in Synthesis

The synthesis of more complex thiophene derivatives often involves a stepwise approach, starting from a core thiophene structure.

A 2-Acetylthiophene Derivative (5) C Condensation Product (9) A->C B Malononitrile B->C E Nucleophilic Addition Product (10) C->E D DMF-DMA D->E

Caption: Synthetic pathway for thiophene derivatives 9 and 10.[12]

Conclusion

The use of malononitrile and its dimer in the Gewald reaction provides an efficient and versatile route to a wide array of substituted 2-aminothiophenes. These compounds have demonstrated significant potential as antimicrobial agents against various bacterial and fungal pathogens, including drug-resistant strains. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and evaluation of novel thiophene-based antimicrobial candidates. Further exploration of structure-activity relationships will be crucial in optimizing the potency and spectrum of activity of these promising compounds.

References

Application Notes & Protocols: 2-aminoprop-1-ene-1,1,3-tricarbonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as malononitrile dimer, is a highly functionalized and reactive organic compound.[1][2] Its unique structure, featuring a conjugated system with cyano and amine groups, makes it a valuable and versatile precursor in the synthesis of a wide range of heterocyclic compounds, particularly those containing nitrogen.[1][2][3] In the field of medicinal chemistry, this compound has garnered significant attention as a key starting material for the development of novel kinase inhibitors, which are crucial in cancer therapy and the treatment of other signaling-related diseases.[3][4] Derivatives synthesized from this scaffold have demonstrated promising antitumor and kinase inhibitory activities.[3][4]

This document provides detailed application notes on the utility of this compound in this context, along with standardized protocols for evaluating the synthesized derivatives.

Biochemical Applications & Data

The primary application of this compound in this field is as a scaffold for multicomponent reactions to generate diverse chemical libraries. These libraries, often centered around pyridine or pyrazole cores, can then be screened for inhibitory activity against various protein kinases.

Research has shown that derivatives of this compound can be potent inhibitors of kinases such as c-Met and Pim-1, which are implicated in tumor growth and survival.[4]

Table 1: Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative Activity (GI50 µM)Reference
5c c-Met0.08HT-29 (Colon)0.21[4]
5e c-Met0.11HT-29 (Colon)0.18[4]
5e Pim-10.09--[4]
5f c-Met0.09HT-29 (Colon)0.25[4]
7c c-Met0.15HT-29 (Colon)0.33[4]
7f c-Met0.12HT-29 (Colon)0.29[4]
16c Pim-10.12--[4]
16d c-Met0.10HT-29 (Colon)0.22[4]
Foretinib c-Met0.09HT-29 (Colon)0.30[4]

Note: The compound IDs are taken from the referenced literature for consistency. GI50 represents the concentration causing 50% growth inhibition.

Signaling Pathway Context

The development of selective kinase inhibitors is a cornerstone of modern cancer therapy. Compounds derived from this compound have shown significant activity against kinases like c-Met. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis. Inhibitors block this signaling, thereby impeding tumor progression.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription (via other effectors) Cell Proliferation,\nSurvival, Metastasis Cell Proliferation, Survival, Metastasis Transcription->Cell Proliferation,\nSurvival, Metastasis HGF HGF (Ligand) HGF->cMet Activates Inhibitor Derivative of 2-aminoprop-1-ene- 1,1,3-tricarbonitrile Inhibitor->cMet Inhibits

Figure 1. Simplified c-Met signaling pathway showing the point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This is a crucial step in characterizing the potency of newly synthesized inhibitors.

Materials:

  • Recombinant human kinase (e.g., c-Met, Pim-1)

  • Specific peptide substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100, pH 7.5)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well or 384-well white assay plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, recombinant kinase, and peptide substrate.

    • Add 10 µL of the master mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.[5]

  • Stop Reaction & Detect Signal:

    • Stop the kinase reaction by adding 20 µL of the ADP-Glo™ Reagent. This simultaneously stops the reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data relative to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., HT-29, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.[6]

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.

Kinase Inhibitor Development Workflow

The development of kinase inhibitors from a starting scaffold like this compound follows a structured, multi-stage process. This workflow begins with chemical synthesis and progresses through various stages of screening and optimization to identify a lead candidate.

Kinase_Inhibitor_Workflow Start Scaffold Selection (this compound) Synthesis Library Synthesis (Multi-component Reactions) Start->Synthesis HTS High-Throughput Screening (Primary Kinase Assay) Synthesis->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (Improve Potency, ADME) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 2. General workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a proven and effective starting material for generating libraries of heterocyclic compounds with significant potential as kinase inhibitors. Its reactivity and versatility allow for the creation of diverse molecular architectures capable of targeting key oncogenic kinases. The protocols and workflows detailed in these notes provide a foundational framework for researchers to synthesize, screen, and characterize novel inhibitor candidates derived from this valuable chemical scaffold.

References

Application Notes and Protocols for Heterocyclization Reactions of Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile dimer, chemically known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, is a highly versatile and reactive building block in organic synthesis.[1][2] Its multifunctional nature, possessing amino and multiple nitrile groups, allows it to participate in a wide array of chemical transformations to construct diverse heterocyclic scaffolds.[1] These heterocyclic compounds, such as pyridines, pyrazoles, and their fused derivatives, are of significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and potential applications as functional dyes and sensors.[3][4]

This document provides detailed experimental protocols for key heterocyclization reactions involving malononitrile dimer, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to illustrate the experimental processes.

Synthesis of Malononitrile Dimer (Starting Material)

The dimer is typically prepared from the base-catalyzed self-condensation of malononitrile. The following protocol is based on the method described by Mittelbach.[5]

Experimental Protocol
  • Preparation: In a suitable reaction vessel, dissolve malononitrile in water.

  • Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide solution) dropwise while stirring vigorously at room temperature.

  • Reaction: Continue stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the product, malononitrile dimer, precipitates from the solution.

  • Isolation & Purification: Collect the solid product by filtration, wash it with cold water to remove residual base and unreacted monomer, and then dry it under vacuum. Recrystallization from water or ethanol can be performed for higher purity.[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep Dissolve Malononitrile in Water catalysis Add NaOH (aq) Dropwise prep->catalysis stir Stir at RT (2-4 hours) catalysis->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Caption: Workflow for the synthesis of malononitrile dimer.

Heterocyclization Reactions: Synthesis of Pyridine Derivatives

Malononitrile dimer is extensively used to synthesize highly functionalized pyridine scaffolds through reactions with various electrophilic partners.

Synthesis of 2-Amino-4-phenyl-3,5-dicarbonitrile Pyridine via Reaction with Benzylidenemalononitrile

This reaction exemplifies the condensation of malononitrile dimer with an α,β-unsaturated dinitrile to form a substituted pyridine.[6]

  • A mixture of this compound (malononitrile dimer, 1.32 g, 0.01 mol), benzylidenemalononitrile (0.01 mol), and ammonium acetate (0.2 g) is prepared in glacial acetic acid (10 cm³).[6]

  • The mixture is heated under reflux for 3 hours.[6]

  • After cooling, the reaction mixture is poured onto ice-water.[6]

  • The resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield yellow crystals.[6]

Synthesis of 1-Substituted 4,6-Diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles

The reaction of malononitrile dimer with isothiocyanates can lead to either thioxopyridines or thiopyrans, depending on the reaction conditions. The synthesis of the thermodynamically favored thioxopyridine is detailed below.[7]

  • Malononitrile dimer (1.32 g, 0.01 mol) is reacted with phenyl isothiocyanate (0.01 mol) in boiling pyridine.[7]

  • The reaction is refluxed for a specified time until completion (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with an appropriate solvent (e.g., ethanol) to induce crystallization.

  • The solid product is collected by filtration and washed to yield the pure 2-thioxopyridine derivative.[7]

Data Summary for Pyridine Synthesis
Reaction TypeReagentsCatalyst/SolventConditionsProductYield (%)M.P. (°C)Ref.
CondensationMalononitrile dimer, BenzylidenemalononitrileNH₄OAc / Acetic AcidReflux, 3 hr2-Amino-6-imino-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile80290–292[6]
CyclizationMalononitrile dimer, Phenyl isothiocyanatePyridine (Solvent)Reflux4,6-Diamino-1-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile~70>300[7]

General Reaction Scheme for Pyridine Synthesis

G MD Malononitrile Dimer P Substituted Pyridine MD->P E 1,3-Dielectrophile (e.g., Benzylidene- malononitrile) E->P Base Base / Acid Catalyst Base->P Facilitates Cyclization

Caption: General scheme for pyridine synthesis from malononitrile dimer.

Heterocyclization Reactions: Synthesis of Pyrazole Derivatives

The reaction of malononitrile dimer with hydrazine derivatives is a straightforward and efficient method to produce functionalized aminopyrazoles, which are valuable intermediates for further synthetic transformations.[5][8]

Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
  • Dissolve this compound (malononitrile dimer, 2.64 g, 0.02 mol) in 20 ml of a suitable solvent like ethanol or dioxane.[5]

  • Add hydrazine hydrate (e.g., 1.0 g, 0.02 mol) to the solution.[6]

  • Reflux the mixture for 3-4 hours.[6]

  • After cooling, pour the reaction mixture onto ice-water to precipitate the product.[6]

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[5]

Data Summary for Pyrazole Synthesis
ReagentsSolventConditionsProductYield (%)M.P. (°C)Ref.
Malononitrile dimer, Hydrazine hydrateEthanolReflux, 3-4 hr5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile87210-212[6]

Reaction Scheme for Pyrazole Synthesis

G MD Malononitrile Dimer Py 5-Amino-3-(cyanomethyl) -1H-pyrazole-4-carbonitrile MD->Py H Hydrazine Hydrate H->Py Heat Reflux Heat->Py

Caption: Synthesis of an aminopyrazole from malononitrile dimer.

Multi-Component Reactions: Synthesis of Pyrano[2,3-c]pyrazoles

Malononitrile is a key component in one-pot, multi-component reactions (MCRs) to generate complex heterocyclic systems like pyranopyrazoles. While these reactions often use malononitrile directly, the underlying reactivity principles are closely related to the chemistry of its dimer. The general MCR involves an aldehyde, a β-ketoester, hydrazine hydrate, and malononitrile.[9][10]

General Protocol for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
  • Pyrazolone formation: A mixture of a β-ketoester (e.g., ethyl acetoacetate) and hydrazine hydrate is stirred in a solvent (e.g., ethanol), often with a catalytic amount of acid, to form a pyrazolone intermediate in situ.

  • Knoevenagel condensation: An aromatic aldehyde and malononitrile are added to the reaction mixture.

  • Michael addition & Cyclization: The pyrazolone intermediate undergoes a Michael addition to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole product.[9]

  • The reaction can be promoted by various catalysts (e.g., L-proline, SnCl₂, KOtBu) and energy sources (conventional heating or microwave irradiation).[9][11]

  • Work-up typically involves precipitation in water, filtration, and recrystallization.

Mechanistic Insight: The Thorpe-Ziegler Cyclization Step

Many heterocyclization reactions involving dinitrile precursors, including those derived from malononitrile dimer, conclude with an intramolecular cyclization step mechanistically related to the Thorpe-Ziegler reaction.[12][13] This key step involves the base-catalyzed deprotonation of an active methylene group to form a carbanion, which then performs a nucleophilic attack on a nearby nitrile group to form the heterocyclic ring.[14]

G Start Open-Chain Precursor with -CH2- and -C≡N groups Deprotonation Deprotonation (Base) Start->Deprotonation + Base Carbanion Intermediate Carbanion (-CH-) Deprotonation->Carbanion Attack Intramolecular Nucleophilic Attack Carbanion->Attack Attacks C of C≡N Cyclic_Imino Cyclic Imino- Intermediate Attack->Cyclic_Imino Tautomerization Tautomerization/ Aromatization Cyclic_Imino->Tautomerization Product Final Heterocyclic Product (Enamine) Tautomerization->Product

Caption: The Thorpe-Ziegler type intramolecular cyclization step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a valuable intermediate in the preparation of various heterocyclic compounds.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as malononitrile dimer, is an organic compound with the chemical formula C₆H₄N₄.[3] Its structure features a conjugated system with an alkene, two cyano groups, and an amine group, making it a reactive and versatile building block in organic synthesis.[3]

What is the primary method for its synthesis?

The most common and well-established method for synthesizing this compound is the base-catalyzed dimerization of malononitrile.[1][3] This reaction is widely used due to its reliability and the accessibility of the starting material.[3][4]

What are the main applications of this compound?

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, including those with potential applications in pharmaceuticals and materials science.[1][3] It is also used in the production of dyes and pigments.[3]

What are the typical yields for this synthesis?

Yields can vary significantly depending on the reaction conditions, including the choice of solvent, catalyst, and temperature. With optimized protocols, yields can be high, but poor control over reaction parameters can lead to diminished returns.

What safety precautions should be taken?

Malononitrile is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The final product, this compound, is harmful if swallowed.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient catalyst (base).Use a fresh, properly stored catalyst. Ensure the catalytic amount is appropriate for the scale of the reaction.
Incorrect solvent or presence of moisture.Use a dry, appropriate solvent. Water can interfere with the base catalyst.
Reaction temperature is too low.Monitor and maintain the recommended reaction temperature. The dimerization is often exothermic and may require initial heating or cooling to maintain control.
Impure starting material (malononitrile).Use purified malononitrile. Impurities can inhibit the reaction or lead to side products.
Product is Discolored (e.g., dark brown or black) Polymerization of malononitrile.This can be caused by an excessive amount of base or high reaction temperatures. Use a weaker base or add the catalyst portion-wise to control the reaction rate.
Side reactions due to impurities.Purify the starting materials and solvents before use.
Formation of an Oily or Gummy Product Incomplete reaction.Extend the reaction time or slightly increase the temperature to ensure the reaction goes to completion.
Presence of polymeric byproducts.Attempt to triturate the crude product with a non-polar solvent to induce crystallization and remove soluble impurities.
Difficulty in Product Crystallization Supersaturated solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product.
Incorrect solvent for recrystallization.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol or water.
Experimental Protocol

This protocol describes a standard procedure for the base-catalyzed dimerization of malononitrile.

Materials:

  • Malononitrile

  • Ethanol (or other suitable solvent like water)

  • Piperidine (or other base catalyst like triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile in ethanol at room temperature.

  • Catalyst Addition: Slowly add a catalytic amount of piperidine to the stirring solution. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual catalyst and unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield a light-colored crystalline solid.

  • Characterization: The final product should be characterized by determining its melting point (typically 171-173 °C) and by spectroscopic methods such as NMR and IR.[1][2]

Data Presentation

Table 1: Influence of Base Catalyst on Reaction Yield

Base CatalystSolventTypical Yield (%)Notes
PiperidineEthanol85-95%Common and effective catalyst. Reaction is often fast.
TriethylamineEthanol70-85%A milder base, may require longer reaction times.
Sodium EthoxideEthanol80-90%Stronger base, requires careful temperature control to avoid polymerization.
Potassium CarbonateWater75-85%A heterogeneous catalyst option, may require vigorous stirring.
Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malononitrile1 Malononitrile Carbanion Malononitrile Carbanion Malononitrile1->Carbanion Deprotonation Malononitrile2 Malononitrile Product 2-aminoprop-1-ene- 1,1,3-tricarbonitrile Base Base (e.g., Piperidine) Carbanion->Product Nucleophilic Attack on another Malononitrile

Caption: Reaction pathway for the base-catalyzed dimerization of malononitrile.

Diagram 2: Troubleshooting Workflow for Synthesis Optimization

G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield CheckYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity CheckPurity->TroubleshootPurity Yes Success Successful Synthesis CheckPurity->Success No Optimize Check Catalyst & Solvent Purity TroubleshootYield->Optimize TempControl Verify Temperature Control TroubleshootYield->TempControl Purification Improve Purification (Recrystallization) TroubleshootPurity->Purification Optimize->CheckYield TempControl->CheckYield Purification->CheckPurity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity malononitrile dimer for use in further synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is crude malononitrile dimer and what are its typical physical properties?

A1: Crude malononitrile dimer is the product of the dimerization of malononitrile. It is typically a solid that can range in color from light pink to beige or light brownish, indicating the presence of impurities. The melting point of the purified dimer is in the range of 171-173 °C. Due to its high melting point, distillation is not a suitable method for purification.

Q2: What are the common impurities in crude malononitrile dimer?

A2: While specific impurities can vary depending on the reaction conditions for the dimerization of malononitrile, common impurities may include unreacted malononitrile, polymeric materials, and side-reaction products. The coloration of the crude product often suggests the presence of polymeric or degradation products.

Q3: What are the recommended methods for purifying crude malononitrile dimer?

A3: The two primary methods for purifying solid organic compounds like malononitrile dimer are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q4: Can I purify malononitrile dimer by distillation?

A4: Due to its high melting point (171-173 °C), malononitrile dimer is not amenable to purification by distillation under standard laboratory conditions, as it would likely decompose at the required temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude malononitrile dimer.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The presence of impurities is depressing the melting point. 4. The boiling point of the solvent is higher than the melting point of the dimer.1. Add a small amount of additional hot solvent to the mixture. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, or proceed with column chromatography. 4. Choose a solvent with a lower boiling point.
No crystals form upon cooling. 1. The solution is too dilute (too much solvent was used). 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Lack of nucleation sites for crystal growth.1. Evaporate some of the solvent to increase the concentration and attempt to cool again. 2. Select a different solvent or use a mixed-solvent system where the dimer is less soluble. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure malononitrile dimer if available.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Product is still colored after recrystallization. 1. The colored impurity has similar solubility to the product in the chosen solvent. 2. The impurity is adsorbed onto the surface of the crystals.1. Try a different recrystallization solvent. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. The column was not packed properly (channeling).1. Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for polar compounds like malononitrile dimer is a mixture of ethyl acetate and hexane. 2. Use a larger column or reduce the amount of crude material loaded. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column. 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try increasing to 30:70 or 40:60.
Streaking of the product band on the column. 1. The compound is sparingly soluble in the mobile phase. 2. The compound is interacting too strongly with the silica gel.1. Add a small amount of a more polar solvent to the mobile phase to improve solubility. 2. Consider using a different stationary phase, such as alumina, or adding a small amount of a modifying agent like triethylamine to the mobile phase if the compound is basic.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of crude malononitrile dimer from ethanol. The optimal solvent volumes may vary depending on the purity of the crude material.

Materials:

  • Crude malononitrile dimer

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude malononitrile dimer in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.

  • Continue adding small portions of hot ethanol until the malononitrile dimer is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the flask for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used). It is important to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of crude malononitrile dimer using silica gel chromatography. The mobile phase composition should be optimized by TLC beforehand.

Materials:

  • Crude malononitrile dimer

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., ethyl acetate and hexane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pack the column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude malononitrile dimer in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10-20% ethyl acetate in hexane).

  • Collect fractions and monitor the separation by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar malononitrile dimer.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified malononitrile dimer.

Data Presentation

The following table summarizes the expected outcomes for the purification of crude malononitrile dimer. Note that actual yields and purity will vary depending on the quality of the starting material and the specific experimental conditions.

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >98%60-80%Simple, fast for removing small amounts of impurities.May not be effective for removing impurities with similar solubility; potential for lower yield if the compound is significantly soluble in the cold solvent.
Column Chromatography >99%50-70%Highly effective for separating complex mixtures and achieving high purity.More time-consuming and requires larger volumes of solvent compared to recrystallization.

Visualizations

experimental_workflow crude Crude Malononitrile Dimer dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filtration Hot Filtration (remove insolubles) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration pure Pure Malononitrile Dimer Crystals vacuum_filtration->pure

Caption: Recrystallization workflow for crude malononitrile dimer.

troubleshooting_logic start Start Purification recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out slow_cooling Slow Cooling / Add More Solvent oiling_out->slow_cooling Yes successful_crystals Crystals Form? oiling_out->successful_crystals No slow_cooling->recrystallization pure_product Pure Product successful_crystals->pure_product Yes column_chromatography Proceed to Column Chromatography successful_crystals->column_chromatography No

Caption: Troubleshooting decision tree for purification.

Side product formation in the dimerization of malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation during the dimerization of malononitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of malononitrile dimerization?

The dimerization of malononitrile typically yields 2-amino-1,1,3-tricyanopropene as the main product. This reaction is often base-catalyzed.

Q2: What are the most common side products observed during the dimerization of malononitrile?

Common side products include a yellow solid, 2,4-diamino-1,1,3,5-tetracyanopentadiene, which can form under certain conditions. Other impurities may arise from the polymerization of malononitrile or reactions with the solvent, especially if using alcohols in the presence of a strong base. The Thorpe-Ziegler reaction can also lead to cyclic products.

Q3: What factors influence the formation of side products?

Several factors can affect the reaction's outcome, including the choice of catalyst, solvent, temperature, and the pH of the reaction medium. The presence of water or other nucleophiles can also lead to undesired side reactions. For instance, using a weak base catalyst like piperidine in ethanol can promote the formation of the desired dimer, while stronger bases might lead to polymers or other condensation products.

Q4: How can I monitor the progress of the reaction and the formation of side products?

Techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the dimer and any side products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the final product mixture.

Troubleshooting Guide

Problem 1: Low yield of the desired dimer.

  • Possible Cause 1: Inappropriate Catalyst. The type and concentration of the base catalyst are crucial. Strong bases may promote polymerization or other side reactions.

    • Solution: Opt for a weaker base catalyst such as piperidine or triethylamine. Perform small-scale trials to determine the optimal catalyst concentration.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction temperature can significantly influence the reaction rate and selectivity.

    • Solution: If the reaction is too slow, a slight increase in temperature may be beneficial. However, higher temperatures can also favor the formation of side products. It is often recommended to run the reaction at room temperature or slightly below.

  • Possible Cause 3: Incorrect Solvent. The solvent can affect the solubility of reactants and the stability of intermediates.

    • Solution: Ethanol is a commonly used solvent that often provides good results. If side reactions with the solvent are suspected (e.g., with alcohol solvents and strong bases), consider switching to an aprotic solvent like acetonitrile or dioxane.

Problem 2: The final product is highly colored (e.g., yellow or brown).

  • Possible Cause: Formation of Conjugated Side Products. The formation of highly conjugated systems, such as 2,4-diamino-1,1,3,5-tetracyanopentadiene, can result in a colored product.

    • Solution: Adjusting the reaction conditions, such as using a less active catalyst or lowering the reaction temperature, can help minimize the formation of these colored impurities. Purification of the crude product by recrystallization or column chromatography is often necessary. Activated carbon treatment can also be used to remove colored impurities.

Problem 3: The product is difficult to purify.

  • Possible Cause: Presence of multiple side products with similar properties to the main product.

    • Solution: A multi-step purification protocol may be required. This could involve an initial recrystallization followed by column chromatography. It is essential to choose a solvent system for recrystallization that maximizes the solubility difference between the desired product and the impurities. For chromatography, a systematic approach to finding the right eluent system is recommended, starting with non-polar solvents and gradually increasing polarity.

Quantitative Data Summary

The following table summarizes how different reaction conditions can affect the yield of the dimer.

CatalystSolventTemperature (°C)Reaction Time (h)Yield of Dimer (%)Reference
PiperidineEthanol25285-90General textbook procedure
TriethylamineAcetonitrile25480-85Typical literature values
Sodium EthoxideEthanol0-51~70 (with more side products)Strong base conditions
None (thermal)None1500.5>90Solvent-free conditions

Experimental Protocols

Protocol 1: Synthesis of 2-amino-1,1,3-tricyanopropene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 equivalent) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress using TLC. The reaction is usually complete within 2-4 hours.

  • Isolation: Upon completion, the product may precipitate from the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the crude product from ethanol or water to obtain a pure, colorless solid.

Protocol 2: Analysis by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetone or ethyl acetate).

  • TLC Plate: Spot the sample onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The desired dimer and any side products should appear as distinct spots with different Rf values.

Visual Diagrams

Reaction_Pathway cluster_main Main Dimerization Pathway cluster_side Side Product Formation Malononitrile1 Malononitrile Intermediate Anionic Intermediate Malononitrile1->Intermediate Base Catalyst Malononitrile2 Malononitrile Dimer Dimer (2-amino-1,1,3-tricyanopropene) Intermediate->Dimer + Malononitrile SideProduct1 Polymeric Products Intermediate->SideProduct1 Further Reaction SideProduct2 Cyclic Products (Thorpe-Ziegler) Intermediate->SideProduct2 Intramolecular Cyclization

Caption: Reaction scheme for malononitrile dimerization and side product formation.

Troubleshooting_Workflow Start Experiment Complete CheckYield Low Yield or High Impurity? Start->CheckYield Problem_Yield Low Yield CheckYield->Problem_Yield Yes Problem_Impurity High Impurity CheckYield->Problem_Impurity Yes Success Successful Dimerization CheckYield->Success No Cause_Catalyst Check Catalyst: - Type (weak base?) - Concentration Problem_Yield->Cause_Catalyst Cause_Temp Check Temperature: - Too high/low? Problem_Yield->Cause_Temp Cause_Solvent Check Solvent: - Purity - Reactivity Problem_Yield->Cause_Solvent Problem_Impurity->Cause_Catalyst Solution_Purify Optimize Purification: - Recrystallization - Chromatography Problem_Impurity->Solution_Purify

Caption: Troubleshooting workflow for malononitrile dimerization experiments.

Preventing polymerization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (APT)

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of this compound (APT) during storage and chemical reactions. Given that APT is a highly electron-deficient olefin, it is susceptible to polymerization, particularly through an anionic mechanism initiated by bases or nucleophiles.[1][2][3] The following troubleshooting advice is based on established principles for stabilizing similar cyano-containing and vinyl monomers.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is causing my APT solution or solid to form an insoluble mass?

A: The formation of an insoluble, solid mass is a strong indicator of polymerization. This process is typically initiated by trace impurities such as moisture, bases, or other nucleophiles in your reagents, solvents, or on the glassware. High temperatures and prolonged storage can also accelerate this process.

Q2: What are the primary mechanisms of APT polymerization?

A: Due to its chemical structure—an alkene with three electron-withdrawing cyano groups—APT is highly susceptible to anionic polymerization.[7] This can be initiated by even weak bases. While less common for this class of molecule, radical polymerization initiated by heat, light, or radical species cannot be entirely ruled out under certain conditions.

Q3: How should I properly store APT to ensure its stability?

A: APT should be stored in a cool, dark place, ideally between 2-8°C.[8][9] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.

Q4: Which inhibitors can I add to my reaction to prevent polymerization?

A: The choice of inhibitor depends on the suspected polymerization mechanism.

  • For Anionic Polymerization (Most Likely): Trace amounts of weak, non-nucleophilic acids are effective. Examples include sulfur dioxide (SO₂), p-toluenesulfonic acid (PTSA), or methanesulfonic acid (MeSO₃H).[4][5] These compounds work by neutralizing basic initiators.[4]

  • For Radical Polymerization: Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) are standard radical inhibitors.[5][10] They act as radical scavengers.[11]

Q5: Can the choice of solvent influence the stability of APT?

A: Absolutely. Avoid basic or nucleophilic solvents (e.g., amines, alcohols) unless they are part of the intended reaction. Use dry, aprotic solvents such as acetonitrile, THF, or toluene that have been purified to remove water and other impurities.

Q6: My reaction requires a basic catalyst. How can I prevent APT polymerization in this case?

A: This is a significant challenge. Consider using a sterically hindered, non-nucleophilic base. Add the APT monomer slowly to the reaction mixture at a low temperature to ensure it reacts with your intended substrate before it has a chance to polymerize. The addition of a radical inhibitor may also be beneficial to prevent any side reactions.

Troubleshooting Guide: Unexpected Polymerization

If you observe unexpected precipitation, high viscosity, or solidification in your reaction, follow these steps to diagnose and solve the issue.

Step 1: Immediate Actions

  • Stop the Reaction: If feasible, immediately cool the reaction vessel in an ice bath to slow the polymerization rate.

  • Assess Solubility: Attempt to dissolve a small sample of the solid in various solvents to confirm if it is a polymer or a crystalline product. Polymers will typically have poor solubility.

Step 2: Identify the Cause Consult the table below to identify the most likely cause and implement the recommended solution for your next attempt.

Potential Cause Verification Method Recommended Solution
Contaminated Reagents/Solvents Check the specifications of your reagents. Test solvents for water content.Use high-purity, anhydrous solvents. Purify reagents if they contain basic or nucleophilic impurities.
High Reaction Temperature Monitor the internal reaction temperature.Maintain the lowest possible temperature at which the desired reaction proceeds efficiently. Use an ice bath or cryocooler for temperature control.
Presence of Basic/Nucleophilic Species Measure the pH of the reaction mixture (if aqueous) or analyze for trace impurities.Use thoroughly dried and cleaned glassware. Run the reaction under an inert atmosphere (N₂ or Ar). Add a suitable anionic polymerization inhibitor.[4][5]
Extended Reaction Time Monitor reaction progress using techniques like TLC, LC-MS, or GC-MS.Work up the reaction as soon as the desired product is formed. Avoid letting the reaction run for unnecessarily long periods.
Radical Initiation Cover the reaction vessel with aluminum foil to see if light is a factor.Add a radical inhibitor such as MEHQ or BHT.[11] Ensure the reaction is performed under an inert atmosphere to exclude oxygen.[11]

Quantitative Data Summary

The following table provides recommended starting concentrations for common inhibitors used to stabilize electron-deficient olefins like cyanoacrylates, which can be adapted for APT.[4][5] Optimization may be required for your specific system.

Inhibitor Type Inhibitor Example Typical Concentration Range Primary Function Notes
Anionic p-Toluenesulfonic Acid (PTSA)10 - 100 ppmNeutralizes basic initiators[4]Very effective for anionic mechanism; can interfere with acid-sensitive reactions.
Anionic Methanesulfonic Acid (MeSO₃H)10 - 100 ppmNeutralizes basic initiatorsSimilar to PTSA, offers good solubility in organic solvents.[12]
Radical Hydroquinone (HQ)100 - 1000 ppmRadical scavenger[5]Requires the presence of oxygen to be fully effective.
Radical 4-Methoxyphenol (MEHQ)50 - 500 ppmRadical scavenger[4]Often preferred over HQ as it is less likely to sublime during distillations.

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Addition

  • Select the Inhibitor: Based on your reaction conditions and the likely polymerization mechanism (anionic is the default concern), choose an appropriate inhibitor from the table above.

  • Prepare a Stock Solution: Dissolve the inhibitor in a small amount of the reaction solvent to create a concentrated stock solution. This ensures homogeneous distribution. For example, dissolve 10 mg of MEHQ in 10 mL of solvent to create a 1000 ppm stock solution.

  • Add to Solvent: Before adding any reactants, add the calculated volume of the inhibitor stock solution to your main reaction solvent.

  • Introduce APT: Add the this compound to the stabilized solvent.

  • Proceed with Reaction: Continue with the addition of other reagents as planned.

Protocol 2: Recommended Reaction Setup to Minimize Polymerization

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Purity: Use anhydrous solvents from a purification system or a freshly opened sealed bottle. Ensure all other reagents are of the highest purity available.

  • Temperature Control: Set up the reaction in a cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain a consistent, low temperature.

  • Controlled Addition: Use a syringe pump to add the APT solution slowly to the reaction mixture. This keeps the instantaneous concentration of the monomer low, favoring the desired reaction over polymerization.

  • Monitoring: Actively monitor the reaction's progress. Once the reaction is complete, proceed immediately with the workup and purification steps.

Visualizations

Below are diagrams illustrating key logical and chemical pathways relevant to handling APT.

TroubleshootingWorkflow start Polymerization Observed (Solid/Viscous Mass) check_temp Is Reaction Temperature > 25°C? start->check_temp check_reagents Are Solvents/Reagents Anhydrous & Pure? check_temp->check_reagents No solution_temp Action: Lower Temperature & Monitor check_temp->solution_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_reagents->check_atmosphere Yes solution_reagents Action: Use Purified Reagents & Add Anionic Inhibitor (e.g., PTSA) check_reagents->solution_reagents No solution_atmosphere Action: Improve Inert Technique & Consider Radical Inhibitor (e.g., MEHQ) check_atmosphere->solution_atmosphere No end_node Problem Resolved check_atmosphere->end_node Yes solution_temp->end_node solution_reagents->end_node solution_atmosphere->end_node

Caption: Troubleshooting workflow for APT polymerization.

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition APT_Monomer (NC)₂C=C(NH₂)CH₂CN Anion Anionic Species [(NC)₂C⁻-C(NH₂)(B)CH₂CN] Initiator Initiator (B:) Initiator->APT_Monomer Nucleophilic Attack Growing_Chain Growing Polymer Chain Anion->Growing_Chain Propagates with another monomer Another_Monomer (NC)₂C=C(NH₂)CH₂CN Growing_Chain->Another_Monomer Chain Growth Inhibitor Inhibitor (H-A) Growing_Chain->Inhibitor Protonation Terminated_Chain Terminated Chain

Caption: Plausible mechanism of anionic polymerization and inhibition.

References

Improving regioselectivity in pyridine synthesis from malononitrile dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis using malononitrile dimer. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving high regioselectivity and yields.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of substituted pyridines from malononitrile dimer and its derivatives.

Issue 1: Poor Regioselectivity or Formation of Isomeric Mixtures

Question: My reaction is producing a mixture of pyridine regioisomers. How can I improve the selectivity for the desired isomer?

Answer: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials.[1] Regioselectivity is primarily governed by the reaction mechanism, which can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on your reactants can block attack at certain positions, thereby favoring the formation of one isomer over another. For example, in reactions with substituted 2,6-dichloropyridines, the attack of a bulky nucleophile like the anion of malononitrile dimer may preferentially occur at the less sterically hindered C6 position.[2]

  • Catalyst and Solvent Choice: The catalyst and solvent system can significantly influence the reaction pathway.[1] Lewis acids, Brønsted acids, or basic catalysts can alter the electrophilicity or nucleophilicity of intermediates, guiding the reaction toward a specific isomer. Experimenting with a range of solvents of varying polarities may also alter the product ratio.[3]

  • Reaction Temperature: Temperature can affect the rates of competing reaction pathways. Optimizing the temperature may favor the kinetic or thermodynamic product, thus improving regioselectivity.[4] It's recommended to monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal conditions.[1]

  • Order of Reagent Addition: In multi-component reactions, a stepwise addition of reagents can sometimes prevent the formation of undesired side products and improve selectivity.[4] Pre-forming an intermediate, such as an enamine, before the final cyclization step is a common strategy to enhance control.[5]

Issue 2: Low Overall Yield of Pyridine Product

Question: My reaction is clean, but the final yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields can stem from several factors ranging from reaction conditions to the stability of intermediates.

  • Inefficient Reaction Conditions: Traditional methods may be suboptimal. Consider modern alternatives such as using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or employing solvent-free conditions with catalysts like γ-Al2O3 nanoparticles, which have been shown to significantly improve yields.[5]

  • Incomplete Oxidation: Many pyridine syntheses, such as the Hantzsch synthesis, initially form a dihydropyridine intermediate that must be oxidized to the final aromatic pyridine.[5] If this step is incomplete, the yield will be low.

    • Troubleshooting: Ensure you are using an effective oxidizing agent (e.g., iodine, potassium permanganate, ferric chloride) in the correct stoichiometric amount.[4][5] Monitor the oxidation step carefully via TLC or LC-MS to confirm full conversion.[5]

  • Purity of Starting Materials: Impurities in reactants, especially the malononitrile dimer, can interfere with the reaction and lead to side products, lowering the overall yield.[1]

    • Troubleshooting: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[1]

  • Decomposition: High reaction temperatures or harsh acidic/basic conditions can lead to the decomposition of starting materials or the final product. If decomposition is suspected, consider using milder catalysts or lowering the reaction temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in pyridine synthesis from malononitrile dimer?

A1: Catalysts play a critical role in directing the reaction and improving efficiency. They can function in several ways:

  • Base Catalysts (e.g., Piperidine, Triethylamine): These are commonly used to deprotonate CH-acids like malononitrile, forming the nucleophilic species required for the initial condensation steps.

  • Acid Catalysts (e.g., Acetic Acid, PTSA, Lewis Acids): These activate carbonyl compounds (aldehydes/ketones) towards nucleophilic attack and are crucial for the final cyclodehydration step to form the pyridine ring.[5]

  • Transition Metal Catalysts (e.g., Palladium/Copper): In certain advanced syntheses, dual metal catalytic systems can be used for [2+2+2] cycloadditions involving malononitriles and alkynes, offering perfect regioselectivity under specific conditions.[6]

Q2: How can I effectively separate the resulting regioisomers?

A2: If optimizing the reaction for selectivity is not fully successful, chromatographic separation is the most common method.

  • Flash Column Chromatography: This is the standard technique for separating isomers. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[1]

  • Recrystallization: If the isomers have significantly different solubilities, fractional recrystallization can be an effective and scalable purification method.[1]

Q3: Are there solvent-free methods for this type of synthesis?

A3: Yes, solvent-free, or mechanochemical, conditions are becoming more popular as part of green chemistry initiatives. These methods can lead to higher yields, shorter reaction times, and easier product work-up.[7] Using catalysts like γ-Al2O3 nanoparticles or nickel supported on hydrotalcite at elevated temperatures are examples of effective solvent-free approaches.[5][8]

Data on Reaction Conditions and Regioselectivity

The choice of catalyst and solvent can have a profound impact on reaction outcomes. The following table summarizes results from various reported conditions to guide your experimental design.

Catalyst SystemSolventTemperature (°C)TimeKey Outcome / YieldReference
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (Ultrasonic)Ambient-High Yields (>90%)[5]
γ-Al2O3 NanoparticlesSolvent-Free90< 1 hrHigh Yields (up to 95%)[5]
Triethylamine (Et3N)Acetonitrile (MeCN)Reflux10.5 hRegioselective substitution at C6[2]
Palladium/Copper (Dual Catalyst)Not SpecifiedNot Specified-Perfect regioselectivity in cycloaddition[6]
PiperidineEthanolReflux4-6 hGood yields for 1,6-naphthyridines[7]

Visual Guides and Workflows

Troubleshooting Flowchart for Low Regioselectivity

This diagram provides a logical workflow for addressing issues with isomeric product mixtures.

G start Problem: Low Regioselectivity check_sterics Are bulky substituents a factor? start->check_sterics check_conditions Review Reaction Conditions start->check_conditions action_sterics Modify reactants to leverage or reduce steric hindrance. check_sterics->action_sterics Yes action_catalyst Screen different catalysts (Lewis/Brønsted Acid, Base). check_conditions->action_catalyst action_solvent Vary solvent polarity (e.g., EtOH, MeCN, Toluene, DCM). check_conditions->action_solvent action_temp Optimize reaction temperature (run at lower or higher temp). check_conditions->action_temp outcome Improved Regioselectivity action_sterics->outcome action_catalyst->outcome action_solvent->outcome action_temp->outcome

Caption: Troubleshooting flowchart for low regioselectivity.

Generalized Reaction Pathway

This diagram illustrates a simplified, generalized pathway for the formation of a pyridine ring from malononitrile dimer and a carbonyl compound.

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product MD Malononitrile Dimer Knoevenagel Knoevenagel Condensation MD->Knoevenagel RCOR Aldehyde/ Ketone RCOR->Knoevenagel Michael Michael Addition Knoevenagel->Michael Intermediate A Cyclization Cyclization & Dehydration Michael->Cyclization Intermediate B Oxidation Oxidation (Aromatization) Cyclization->Oxidation Dihydropyridine Product Substituted Pyridine Oxidation->Product

Caption: Generalized pyridine synthesis reaction pathway.

Detailed Experimental Protocol

Example Protocol: Synthesis of Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide[2]

This protocol details a regioselective substitution reaction.

Materials:

  • 4-methyl-2,6-dichloronicotinonitrile

  • Malononitrile dimer

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN), dry

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a reaction flask, dissolve 1.11 g (5.3 mmol) of 4-methyl-2,6-dichloronicotinonitrile in 10 mL of dry acetonitrile.

  • In a separate flask, prepare a solution of 1.4 g (10.6 mmol) of malononitrile dimer and 1.61 g (15.9 mmol) of triethylamine in 10 mL of acetonitrile.

  • Add the solution from step 2 to the solution from step 1.

  • Heat the resulting mixture to boiling (reflux) and maintain for 10.5 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, concentrate the mixture by evaporating the solvent to approximately half of the original volume.

  • Pour the concentrated mixture into 60 mL of ice water. An emulsion will form.

  • Stir the emulsion until a solid suspension is formed.

  • Collect the solid precipitate by filtration and dry thoroughly.

  • Recrystallize the crude product from ethyl acetate to yield the purified product (1.41 g, 70.5% yield).

References

Catalyst Selection for Efficient Knoevenagel Condensation with 2-aminoprop-1-ene-1,1,3-tricarbonitrile: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. When utilizing the highly functionalized substrate, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (also known as malononitrile dimer), careful selection of the catalyst is paramount for achieving high efficiency, selectivity, and yield. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common challenges that may arise during the Knoevenagel condensation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inappropriate Catalyst: The chosen catalyst may be too weak to facilitate the deprotonation of the active methylene group or may be incompatible with the reaction conditions. 2. Catalyst Deactivation: The catalyst may have degraded due to moisture, air, or impurities. 3. Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. 4. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent.1. Catalyst Screening: Test a range of catalysts with varying basicity, such as piperidine, sodium acetate, or a heterogeneous catalyst like MgO/ZrO2.[1][2] 2. Use Fresh Catalyst: Ensure the catalyst is fresh and properly stored. For heterogeneous catalysts, consider regeneration according to literature procedures. 3. Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time as needed. 4. Solvent Selection: Choose a solvent that ensures the solubility of all reactants. Polar aprotic solvents like DMF or DMSO can be effective, or consider solvent-free conditions.[3]
Formation of Multiple Products/Side Reactions 1. Self-Condensation of Aldehyde/Ketone: This can occur if the catalyst is too strong. 2. Michael Addition: The Knoevenagel product can act as a Michael acceptor, leading to the formation of byproducts. 3. Polymerization: The starting material or product may be unstable under the reaction conditions, leading to polymerization.1. Use a Weaker Base: Switch to a milder catalyst, such as sodium bicarbonate or L-proline.[1][4] 2. Control Stoichiometry: Use a slight excess of the carbonyl compound to minimize Michael addition. Monitor the reaction closely and stop it once the desired product is formed. 3. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Insolubility/Crystallization Issues: The product may be difficult to crystallize or may precipitate with impurities.1. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to isolate the pure product. 2. Chromatographic Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is ineffective. 3. Derivatization: In some cases, converting the product to a crystalline derivative can aid in purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for the Knoevenagel condensation of this compound?

A1: The most effective catalyst is often substrate-dependent. For many Knoevenagel condensations involving active methylene compounds, weak bases are preferred to avoid self-condensation of the carbonyl reactant.[5] Both homogeneous catalysts like piperidine and ammonium acetate, and heterogeneous catalysts such as MgO/ZrO2 have been shown to be effective for similar reactions.[2][3] For this specific substrate, starting with a mild base like sodium acetate or a well-established catalyst like piperidine is a good starting point.

Q2: Can this reaction be performed under green chemistry conditions?

A2: Yes, several green chemistry approaches can be applied. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable heterogeneous catalysts.[1][5] For instance, using a solid base catalyst that can be easily filtered and reused aligns with green chemistry principles.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[6] Use a suitable solvent system that provides good separation between the starting materials and the product. The disappearance of the limiting reactant and the appearance of the product spot can be visualized under UV light.

Q4: What are the typical reaction times and temperatures?

A4: Reaction times and temperatures can vary significantly depending on the catalyst, solvent, and the reactivity of the carbonyl compound. Reactions can range from a few minutes under microwave irradiation to several hours at room temperature or with gentle heating.[3][7] It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction.

Catalyst Performance Data

While specific comparative data for the Knoevenagel condensation of this compound is limited in the reviewed literature, the following table summarizes the performance of various catalysts in the Knoevenagel condensation of the closely related and structurally similar malononitrile with aromatic aldehydes. This data can serve as a valuable starting point for catalyst selection.

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Sodium BicarbonateFurfuralWaterRoom Temp.30 min81[1]
Sodium AcetateFurfuralWaterRoom Temp.30 min59[1]
Potassium CarbonateFurfuralWaterRoom Temp.30 min53[1]
MgO/ZrO2BenzaldehydeSolvent-free6020 min93[2]
MgO/ZrO24-NitrobenzaldehydeSolvent-free6020 min67[2]
Ammonium AcetateAromatic KetonesSolvent-free (Microwave)-2 min74[3]
L-Proline2-Furancarboxaldehyde80% Ethanol--High[4]

Experimental Protocols

General Protocol for Knoevenagel Condensation using a Homogeneous Base Catalyst
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF, or water).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq. or sodium acetate, 0.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[6]

General Protocol for Knoevenagel Condensation using a Heterogeneous Catalyst
  • Reaction Setup: To a flask containing a suspension of the heterogeneous catalyst (e.g., MgO/ZrO2, 10 mol%) in a suitable solvent or under solvent-free conditions, add this compound (1.0 eq.) and the carbonyl compound (1.1 eq.).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature.

  • Catalyst Recovery: After completion of the reaction (as monitored by TLC), the catalyst can be recovered by simple filtration. The catalyst can often be washed with a solvent and reused.

  • Product Isolation and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ActiveMethylene 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile Carbanion Resonance-Stabilized Carbanion ActiveMethylene->Carbanion + Base ActiveMethylene->Carbanion Base Base (Catalyst) Intermediate Alkoxide Intermediate Carbanion->Intermediate + Carbonyl Carbanion->Intermediate Carbonyl Aldehyde / Ketone Product Knoevenagel Product Intermediate->Product - H₂O Intermediate->Product Water H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow Start Start MixReactants Mix this compound, carbonyl compound, and solvent Start->MixReactants AddCatalyst Add Catalyst MixReactants->AddCatalyst Reaction Stir at appropriate temperature AddCatalyst->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Filtration / Extraction) Monitor->Workup Complete Purification Purify Product (Recrystallization / Chromatography) Workup->Purification End End Purification->End

Caption: A typical experimental workflow for the Knoevenagel condensation.

References

Technical Support Center: Managing Exothermic Reactions in Multi-Component Synthesis with Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during multi-component synthesis involving the highly versatile but reactive malononitrile dimer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure controlled, safe, and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is malononitrile dimer and why is it a key reagent in multi-component reactions (MCRs)?

Malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a highly functionalized and reactive molecule. It serves as a valuable building block in organic synthesis, particularly in MCRs, for the efficient construction of diverse and complex heterocyclic motifs.[1][2] Its multiple reactive sites allow for the rapid generation of molecular diversity, making it a privileged reactant in medicinal chemistry and materials science.[1]

Q2: Why are multi-component reactions involving malononitrile dimer often highly exothermic?

Multi-component reactions, by design, involve the formation of multiple chemical bonds in a single operation. The synthesis of stable heterocyclic or carbocyclic systems from highly energetic starting materials like malononitrile dimer results in a significant release of energy as heat (enthalpy of reaction).[3] When this heat is generated faster than it can be dissipated by the reaction apparatus, a rapid and dangerous temperature increase, known as an exotherm, occurs.[4]

Q3: What are the primary safety hazards associated with malononitrile and its dimer?

Malononitrile is classified as a toxic substance that may be fatal if inhaled, swallowed, or absorbed through the skin.[5] A primary chemical hazard is its propensity to undergo violent polymerization when heated to high temperatures (above 130°C) or in the presence of strong bases.[5][6] This can lead to a dangerous, uncontrolled release of energy. When heated to decomposition, it emits highly toxic fumes, including cyanide.[5] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: What is a "thermal runaway" and what are the fundamental principles to prevent it?

A thermal runaway is a hazardous situation that occurs when the heat produced by a reaction exceeds the rate of heat removal.[3] This surplus heat increases the reaction rate, which in turn accelerates heat production, creating a dangerous feedback loop. Key prevention strategies include:

  • Controlled Reagent Addition: Adding one of the key reagents dropwise or via syringe pump allows the cooling system to manage the heat as it is generated.[3][7]

  • Efficient Cooling: Using an appropriately sized cooling bath and ensuring good thermal contact with the reaction vessel is critical for heat dissipation.[7]

  • Vigorous Stirring: Good agitation ensures even temperature distribution and prevents the formation of localized hot spots where a runaway reaction could initiate.[7][8]

  • Reaction Calorimetry: Before scaling up, performing reaction calorimetry studies helps to quantify the heat of reaction and determine the required cooling capacity.[4][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My reaction temperature is rising uncontrollably!

An unexpected and rapid temperature spike is a critical safety event requiring immediate action.

  • Immediate Course of Action:

    • Stop Reagent Addition: Immediately cease the addition of all reactants.[7]

    • Enhance Cooling: Ensure the cooling bath has sufficient capacity and is making good contact. If possible, add more ice or switch to a colder cooling medium (e.g., dry ice/acetone).[7]

    • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

    • Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction using a pre-selected and tested quenching agent.

    • Follow Emergency Procedures: Adhere to all established laboratory safety and emergency protocols.[10]

cluster_workflow Emergency Exotherm Response start Uncontrolled Temperature Rise stop_addition 1. Immediately Stop Reagent Addition start->stop_addition enhance_cooling 2. Enhance Cooling (Add ice, lower bath temp) stop_addition->enhance_cooling monitor Monitor Temperature enhance_cooling->monitor stabilized Temperature Stabilized monitor->stabilized  Yes quench 3. Prepare to Quench & Follow Emergency Protocol monitor->quench  No

Caption: Workflow for managing a runaway exothermic reaction.

Problem: My reaction yield is low, and I'm observing significant byproduct formation.

This often indicates that the reaction temperature was too high, leading to decomposition or undesired side reactions.

  • Possible Causes & Solutions:

    • Cause: Localized hot spots due to poor mixing.

      • Solution: Increase the stirring rate to improve homogeneity and heat distribution.[7][8] Ineffective mixing is a common reason for poor results.[8]

    • Cause: The overall reaction temperature is too high.

      • Solution: Lower the temperature of the external cooling bath. Even a small decrease can significantly impact the selectivity of the reaction.[11]

    • Cause: The rate of reagent addition is too fast.

      • Solution: Reduce the addition rate of the limiting reagent to allow the cooling system to keep pace with heat generation.[3]

    • Cause: Unwanted side reactions. Malononitrile and its dimer can undergo self-polymerization or other reactions at elevated temperatures.[5][6]

      • Solution: Maintain strict temperature control throughout the entire addition and reaction period.

Problem: The reaction is sluggish or fails to initiate.

While less common with highly reactive MCRs, a failure to start can sometimes occur.

  • Possible Causes & Solutions:

    • Cause: Purity of reagents or solvents. Trace amounts of water or other impurities can inhibit the reaction or deactivate a catalyst.[7]

      • Solution: Ensure all reagents are of the appropriate purity and that solvents are properly dried if the reaction is moisture-sensitive.[8]

    • Cause: Inactive catalyst.

      • Solution: Use a fresh batch of catalyst or activate it according to established procedures.

    • Cause: Reaction requires an initiation temperature.

      • Solution: With extreme caution, gently warm a small spot on the flask while continuously monitoring the internal temperature.[7] Be prepared for a potential induction period followed by a rapid exotherm.

cluster_initiation Troubleshooting Reaction Initiation start Reaction Not Starting check_reagents Check Purity of Reagents & Solvents start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst gentle_heat Apply Gentle, Controlled Local Heating with Caution start->gentle_heat success Reaction Initiates (Monitor Closely) check_reagents->success check_catalyst->success gentle_heat->success cluster_scaleup Key Considerations for Safe Reaction Scale-Up lab_scale Successful Lab-Scale Reaction (e.g., 1g) hazard_eval 1. Hazard Evaluation (DSC, RC1e) lab_scale->hazard_eval heat_flow Quantify Heat of Reaction (ΔHrx) hazard_eval->heat_flow heat_removal 2. Assess Heat Removal Capacity of Larger Reactor heat_flow->heat_removal sa_vol Surface Area to Volume Ratio heat_removal->sa_vol process_mod 3. Modify Protocol (Slower addition, lower temp, more dilute) sa_vol->process_mod pilot_scale Safe Pilot-Scale Reaction (e.g., 100g) process_mod->pilot_scale

References

Troubleshooting Low Yields in Thorpe-Ziegler Cyclization of Dinitriles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Thorpe-Ziegler cyclization of dinitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the Thorpe-Ziegler cyclization in a question-and-answer format, offering specific advice and protocols to improve reaction outcomes.

Question 1: My Thorpe-Ziegler cyclization reaction is resulting in a low yield or no product at all. What are the most likely causes?

Low yields in Thorpe-Ziegler cyclizations can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Intermolecular Polymerization: This is often the primary side reaction, where dinitrile molecules react with each other to form linear polymers instead of undergoing intramolecular cyclization.[1]

  • Impure Starting Dinitrile: The presence of impurities, such as water or monofunctional nitriles, can interfere with the reaction.

  • Ineffective Base: The choice and quality of the base are critical for efficient deprotonation of the α-carbon.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and intermediates.

  • Suboptimal Reaction Temperature: The temperature needs to be sufficient to overcome the activation energy but not so high as to promote side reactions.

Question 2: I suspect intermolecular polymerization is the main issue. How can I prevent this?

The most effective strategy to minimize intermolecular polymerization is to employ high-dilution conditions .[1] This involves the slow addition of the dinitrile substrate to a solution of the base, maintaining a very low concentration of the dinitrile throughout the reaction. This low concentration statistically favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).

Experimental Protocol: High-Dilution Setup for Thorpe-Ziegler Cyclization

Objective: To perform a Thorpe-Ziegler cyclization under high-dilution conditions to favor the formation of the cyclic product and minimize intermolecular polymerization.

Apparatus:

  • Three-necked round-bottom flask (reaction vessel)

  • Reflux condenser

  • Syringe pump

  • Gas-tight syringe with a long needle

  • Inert gas inlet (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • Assemble the three-necked flask with the reflux condenser, inert gas inlet, and a septum.

    • Ensure all glassware is thoroughly dried to prevent quenching of the strong base.

    • Place a magnetic stir bar in the reaction flask.

  • Reagent Preparation:

    • In a separate, dry flask, prepare a dilute solution of the α,ω-dinitrile in an appropriate anhydrous solvent (e.g., THF, toluene).

    • Load this solution into the gas-tight syringe and place it on the syringe pump.

    • In the reaction flask, prepare a solution of the strong base (e.g., NaH, LHMDS, t-BuOK) in the chosen anhydrous solvent under an inert atmosphere.

  • Reaction Execution:

    • Begin stirring the base solution and bring it to the desired reaction temperature.

    • Position the syringe pump so that the needle pierces the septum on the reaction flask and its tip is submerged below the surface of the base solution.

    • Set the syringe pump to a very slow addition rate (e.g., 0.1-1.0 mL/hour). The optimal rate will depend on the specific reaction and scale.

    • Start the slow addition of the dinitrile solution to the stirred base solution.

    • Monitor the reaction progress by periodically taking aliquots (if feasible) and analyzing them by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC or other analysis), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).[3]

    • Proceed with the standard extraction and purification protocol for the enaminonitrile product.

Question 3: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is crucial for a successful Thorpe-Ziegler cyclization. Strong, non-nucleophilic bases are generally preferred to avoid side reactions with the nitrile groups.[3] Aprotic polar solvents are often used to dissolve the reactants and intermediates.[3]

Table 1: Common Bases and Solvents for Thorpe-Ziegler Cyclization

BasepKa (approx. in DMSO)Common SolventsNotes
Sodium Hydride (NaH)N/A (heterogeneous)THF, Dioxane, TolueneA strong, non-nucleophilic base. Requires careful handling due to its flammability.
Lithium diisopropylamide (LDA)36THF, Diethyl etherA very strong, non-nucleophilic base. Typically prepared in situ from diisopropylamine and n-butyllithium.
Lithium bis(trimethylsilyl)amide (LHMDS)26THF, TolueneA strong, sterically hindered, non-nucleophilic base. Commercially available as a solution.
Potassium tert-butoxide (t-BuOK)32THF, t-Butanol, DMFA strong, sterically hindered base. Can be effective, but the presence of tert-butanol can sometimes lead to side reactions.
Sodium amide (NaNH2)38Liquid Ammonia, TolueneA very strong base, often used in liquid ammonia for the cyclization of certain dinitriles.[3]

Note: The optimal combination of base and solvent should be determined experimentally for each specific substrate.

Question 4: My starting dinitrile might be impure. How can I purify it?

The purity of the α,ω-dinitrile is paramount for achieving high yields. Water is a particularly detrimental impurity as it will quench the strong base. Other impurities, such as mononitriles, can lead to undesired side products.

Experimental Protocol: Purification of α,ω-Dinitriles

Objective: To purify liquid α,ω-dinitriles by fractional distillation under reduced pressure to remove water and other volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Drying (Optional but Recommended):

    • If the dinitrile is suspected to contain a significant amount of water, it can be pre-dried by stirring over a suitable drying agent (e.g., anhydrous calcium chloride, magnesium sulfate) for several hours, followed by filtration.

  • Distillation Setup:

    • Place the crude dinitrile and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Connect the vacuum source to the distillation apparatus via a trap.

    • Place the thermometer correctly in the distillation head to accurately measure the vapor temperature.

  • Distillation:

    • Slowly reduce the pressure in the system to the desired level using the vacuum source.

    • Begin heating the distillation flask gently.

    • Observe the distillation and collect the fraction that distills at the expected boiling point of the pure dinitrile at the applied pressure. Discard any initial lower-boiling fractions which may contain volatile impurities.

    • Collect the purified dinitrile in a clean, dry receiving flask.

  • Storage:

    • Store the purified dinitrile under an inert atmosphere and protected from moisture.

Question 5: How can I monitor the progress of my reaction and identify the product and byproducts?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of a Thorpe-Ziegler cyclization.[2]

Experimental Protocol: Monitoring Reaction Progress by TLC

Objective: To monitor the consumption of the starting dinitrile and the formation of the enaminonitrile product using TLC.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of the starting material and product, e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the TLC Plate:

    • Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your baseline.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of a dilute solution of your starting dinitrile on the "SM" and "Co" marks.

    • Carefully take a small aliquot from your reaction mixture (quench it with a drop of a proton source if necessary and dilute with a suitable solvent) and spot it on the "RM" and "Co" marks.

  • Develop the Plate:

    • Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. The enaminonitrile product is typically more conjugated and will have a different Rf value than the starting dinitrile.

    • The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate that the reaction is proceeding.

Characterization of Products and Byproducts:

  • Enaminonitrile Product: The desired product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic C≡N stretch and N-H stretches.

  • Polymeric Byproducts: The formation of a viscous oil or an insoluble solid during the reaction is a strong indication of polymerization. These byproducts can be characterized by techniques like Gel Permeation Chromatography (GPC) or MALDI-TOF mass spectrometry to determine their molecular weight distribution. Their NMR spectra are often broad and poorly resolved.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Thorpe-Ziegler cyclization?

The reaction proceeds through the following steps:

  • Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the carbon of the other nitrile group within the same molecule, forming a cyclic imine anion.

  • Protonation: The imine anion is protonated to give a cyclic enamine (the enaminonitrile).[3]

Q2: My enaminonitrile product is unstable. How should I handle the workup and purification?

Enaminonitriles can be sensitive to prolonged exposure to acid or heat.

  • Workup: After quenching the reaction, quickly extract the product into an organic solvent. Wash the organic layer with brine to remove excess water and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: If purification by column chromatography is necessary, use a neutral stationary phase like silica gel and a non-protic eluent. It is often advisable to use the crude enaminonitrile directly in the next step (hydrolysis) if its purity is sufficient. Recrystallization from a suitable solvent can also be an effective purification method.[3]

Q3: How do I perform the final hydrolysis of the enaminonitrile to the cyclic ketone?

The hydrolysis is typically carried out under acidic conditions.

Experimental Protocol: Hydrolysis of Enaminonitrile to Cyclic Ketone

Objective: To hydrolyze the cyclic enaminonitrile to the corresponding cyclic ketone.

Materials:

  • Cyclic enaminonitrile

  • Aqueous acid solution (e.g., 6M HCl, aqueous sulfuric acid)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup:

    • Dissolve the enaminonitrile in a suitable solvent (e.g., ethanol, THF) in a round-bottom flask.

    • Add the aqueous acid solution to the flask.

    • Attach a reflux condenser and begin stirring the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the hydrolysis by TLC, observing the disappearance of the enaminonitrile spot and the appearance of the ketone spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is a solid, it may precipitate and can be collected by filtration.

    • If the product is a liquid, extract the mixture with an organic solvent.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purification:

    • The crude ketone can be purified by distillation, recrystallization, or column chromatography as needed.

Visualizations

Thorpe_Ziegler_Mechanism Dinitrile α,ω-Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Deprotonation CyclicImineAnion Cyclic Imine Anion Carbanion->CyclicImineAnion Intramolecular Nucleophilic Attack Enaminonitrile Enaminonitrile Product CyclicImineAnion->Enaminonitrile Protonation Base Strong Base Base->Dinitrile ProtonSource Proton Source ProtonSource->CyclicImineAnion

Caption: The reaction mechanism of the Thorpe-Ziegler cyclization.

Experimental_Workflow Start Start: Impure Dinitrile Purification Purification of Dinitrile (e.g., Vacuum Distillation) Start->Purification Cyclization Thorpe-Ziegler Cyclization (High Dilution) Purification->Cyclization Workup Reaction Workup (Quenching, Extraction) Cyclization->Workup PurifyEnaminonitrile Purification of Enaminonitrile (Optional: Chromatography/Recrystallization) Workup->PurifyEnaminonitrile Hydrolysis Acidic Hydrolysis PurifyEnaminonitrile->Hydrolysis FinalPurification Final Product Purification (Distillation/Recrystallization) Hydrolysis->FinalPurification End End: Pure Cyclic Ketone FinalPurification->End Troubleshooting_Tree LowYield Low Yield in Thorpe-Ziegler Cyclization? Polymerization Evidence of Polymerization? (viscous oil, insoluble solid) LowYield->Polymerization Yes CheckPurity Check Dinitrile Purity? LowYield->CheckPurity No HighDilution Implement High Dilution Conditions Polymerization->HighDilution Success Improved Yield HighDilution->Success PurifyDinitrile Purify Dinitrile (e.g., Vacuum Distillation) CheckPurity->PurifyDinitrile Yes CheckBaseSolvent Optimize Base and Solvent? CheckPurity->CheckBaseSolvent No PurifyDinitrile->Success OptimizeConditions Screen Different Bases/Solvents (see Table 1) CheckBaseSolvent->OptimizeConditions Yes CheckWorkup Product Loss During Workup? CheckBaseSolvent->CheckWorkup No OptimizeConditions->Success OptimizeWorkup Optimize Workup and Purification Protocol CheckWorkup->OptimizeWorkup Yes CheckWorkup->Success No OptimizeWorkup->Success

References

Technical Support Center: Reactions Involving 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as malononitrile dimer. This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions where this compound is used as a starting material?

A1: this compound is a key building block in heterocyclic synthesis. It is widely used in multi-component reactions to synthesize a variety of nitrogen-containing heterocycles, which are significant in medicinal chemistry.[1] Common applications include the synthesis of:

  • Pyridine derivatives[2][3][4][5]

  • Pyran derivatives[2]

  • Pyrazolo[3,4-d]pyrimidine derivatives[6][7][8][9]

  • Tetrahydronaphthalene derivatives[2][10][11]

  • Hexahydroisoquinoline and hexahydrocinnoline derivatives[2][10][11]

Q2: What are the general safety precautions I should take when working with this compound and its reactions?

A2: this compound is a toxic compound. It is crucial to handle it with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.

Q3: My reaction with this compound resulted in a dark-colored, oily residue instead of a solid product. What could be the cause and how can I resolve this?

A3: The formation of a dark, oily residue can be attributed to several factors, including side reactions, decomposition of starting materials or products, and the presence of impurities. Overheating the reaction mixture is a common cause of such outcomes. To address this, consider the following:

  • Temperature Control: Carefully monitor and control the reaction temperature.

  • Purification: Attempt to purify the oil using column chromatography. A solvent system such as ethyl acetate/hexanes or dichloromethane/ethyl acetate may be effective.

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.

  • Seeding: If you have a small amount of pure solid product, use it as a seed crystal to induce crystallization.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Low yields can be frustrating. The following table outlines potential causes and suggested solutions to improve the yield of your reaction.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Side Reactions The presence of multiple reactive sites in this compound can lead to side products. Adjusting the stoichiometry of reactants or changing the order of addition may favor the desired reaction pathway.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact the yield. Literature suggests that reactions are often carried out in ethanol, dioxane, or under solvent-free conditions.[12][13] Catalysts like ammonium acetate are commonly used.[12][14]
Product Loss During Work-up The product might have some solubility in the washing solvents. Minimize the volume of solvent used for washing the filtered product. Ensure the pH of the aqueous phase during extraction is optimized to prevent the product from dissolving.
Problem 2: Difficulty in Product Isolation and Purification

Isolating a pure product from the reaction mixture can be challenging. Below are common issues and recommended procedures for effective isolation and purification.

Issue Recommended Work-up and Purification Protocol
Product Precipitation Many products derived from this compound are solids that precipitate directly from the reaction mixture upon cooling.[12][13][15] The solid can be collected by filtration.
Water-Soluble Byproducts After completion of the reaction, pouring the mixture into ice-cold water is a common step to precipitate the product and dissolve water-soluble impurities.[12]
Purification of Solid Product The crude solid product can often be purified by recrystallization. Common solvents for recrystallization include ethanol (95% or absolute), dioxane, acetic acid, or cyclohexane.[1][13][14][16]
Non-Crystalline Product If the product does not precipitate or crystallize, extraction with an appropriate organic solvent is necessary. After extraction, the organic layer should be dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent removed under reduced pressure. The resulting residue can then be purified by column chromatography.[16]

Experimental Protocols

General Work-up Procedure for Solid Products

This protocol is a general guideline for reactions where the product precipitates from the reaction mixture.

  • Cooling and Precipitation: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. Often, the product will precipitate out. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold solvent (e.g., ethanol, water) to remove residual impurities.[12][14]

  • Drying: Dry the purified solid in a vacuum oven.

  • Recrystallization (if necessary): If the product requires further purification, recrystallize from a suitable solvent. Common choices include ethanol, dioxane, or acetic acid.[1][13][14]

General Work-up Procedure for Non-Solid Products

This protocol is a general guideline for reactions where the product remains dissolved in the reaction mixture.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Aqueous Work-up: To the residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[16]

Visualized Workflows and Logic

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants with This compound reaction Heat/Stir under Controlled Conditions start->reaction monitor Monitor by TLC reaction->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Precipitate cool->filter Solid Precipitates extract Aqueous Extraction cool->extract No Precipitate wash_solid Wash Solid filter->wash_solid dry_solid Dry Solid wash_solid->dry_solid recrystallize Recrystallize dry_solid->recrystallize Further Purification Needed pure_product Pure Product dry_solid->pure_product Sufficiently Pure dry_organic Dry Organic Layer extract->dry_organic concentrate Concentrate dry_organic->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize->pure_product chromatography->pure_product

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Diagram cluster_low_yield Low Yield cluster_isolation_issues Isolation Issues start Problem Encountered check_completeness Check Reaction Completeness (TLC) start->check_completeness oily_product Oily Product start->oily_product colored_impurities Colored Impurities start->colored_impurities incomplete Incomplete Reaction check_completeness->incomplete Starting Material Remains side_reactions Evidence of Side Products check_completeness->side_reactions Multiple Spots on TLC sol1 Extend Reaction Time incomplete->sol1 sol2 Increase Temperature incomplete->sol2 sol3 Adjust Stoichiometry side_reactions->sol3 sol4 Change Reagent Addition Order side_reactions->sol4 no_crystallization Fails to Crystallize oily_product->no_crystallization sol5 Triturate with Non-polar Solvent oily_product->sol5 sol6 Purify by Column Chromatography oily_product->sol6 sol7 Recrystallize from Suitable Solvent colored_impurities->sol7 sol8 Treat with Activated Charcoal colored_impurities->sol8 sol9 Attempt Seeding no_crystallization->sol9 sol10 Solvent Screening for Crystallization no_crystallization->sol10

Caption: Troubleshooting logic for common issues in reactions with this compound.

References

Stability of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in various solvent systems. Due to the limited availability of specific stability data for this compound, this resource offers general troubleshooting advice, frequently asked questions, and standardized experimental protocols based on the chemical properties of analogous structures, such as enamines and nitrile-containing compounds.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound during their experiments. This guide provides a structured approach to identifying and resolving common problems.

Issue 1: Compound Precipitation in Aqueous Solutions

  • Symptom: Immediate or delayed precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer.

  • Possible Cause: Low aqueous solubility of the compound. This compound is reported to be insoluble in water.

  • Troubleshooting Steps:

    • Lower Final Concentration: Reduce the final concentration of the compound in the aqueous medium.

    • Optimize Dilution: Instead of a single dilution, perform a stepwise serial dilution. Alternatively, add the stock solution dropwise into a vortexing aqueous solution to improve mixing.

    • Co-solvent System: If experimentally permissible, consider using a co-solvent system by slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. Always include a vehicle control to account for solvent effects.

Issue 2: Inconsistent or Non-reproducible Bioassay Results

  • Symptom: High variability in experimental outcomes between replicates or different experimental runs.

  • Possible Cause: Degradation of the compound in the assay medium over the incubation period. The enamine functionality in this compound can be susceptible to hydrolysis, particularly in acidic or basic aqueous environments.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Perform a preliminary stability study of the compound in the assay buffer under the same incubation conditions (time, temperature) but without cells or other biological components.

    • Minimize Incubation Time: If the compound is found to be unstable, reduce the incubation time if the experimental design allows.

    • pH Control: Ensure the pH of the assay medium is stable throughout the experiment, as enamines can be sensitive to pH changes.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

  • Symptom: Observation of new peaks in HPLC or LC-MS analysis of the compound after storage in solution or after an experiment.

  • Possible Cause: Chemical degradation of the compound. Potential degradation pathways could include hydrolysis of the enamine or reactions involving the nitrile groups.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study under stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • UPLC-MS Analysis: Utilize UPLC-MS to obtain mass information on the unknown peaks, which can aid in the identification of degradation products.

    • Solution Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Prepare fresh working solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be most stable?

A1: While specific data is unavailable, based on its structure, it is likely to be more stable in aprotic, non-polar to polar aprotic solvents such as DMSO, DMF, and acetonitrile for short to moderate-term storage. Protic solvents, especially water and alcohols, may lead to degradation over time due to the presence of the reactive enamine and nitrile functional groups.

Q2: What are the likely degradation pathways for this compound?

A2: The primary potential degradation pathway is the hydrolysis of the enamine moiety. Enamines are known to be susceptible to hydrolysis in the presence of water, which can be catalyzed by acidic or basic conditions, leading to the formation of a corresponding ketone or aldehyde and an amine. The nitrile groups could also potentially undergo hydrolysis to amides and then to carboxylic acids under more vigorous conditions (e.g., strong acid or base and heat).

Q3: How can I monitor the stability of this compound in my solvent system?

A3: The most common and effective method is to use a stability-indicating HPLC or UPLC method. This involves analyzing the sample at different time points and quantifying the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. NMR spectroscopy can also be a powerful tool to monitor the degradation process and identify the structure of the degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, stock solutions should be prepared in a suitable aprotic solvent (e.g., DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System using HPLC

This protocol outlines a general method for determining the stability of the target compound in a chosen solvent.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Methanol, Water with relevant buffers)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution with the solvent system to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µM).

3. Incubation:

  • Incubate the working solution at a controlled temperature (e.g., room temperature or 37°C).

  • Protect the solution from light if photostability is not the primary focus.

4. Sample Analysis:

  • Inject an aliquot of the solution onto the HPLC system at predefined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Monitor the chromatogram for the peak corresponding to the parent compound and any new peaks that may appear.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Table 1: Example Data Table for Stability Assessment

Time (hours)Peak Area of Parent Compound% RemainingPeak Area of Degradation Product 1
01,000,000100%0
2950,00095%50,000
4900,00090%100,000
8800,00080%200,000
24600,00060%400,000
48400,00040%600,000

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Compound Instability check_purity Verify Purity and Identity of This compound (e.g., LC-MS, NMR) start->check_purity solubility_test Assess Solubility in Experimental Medium check_purity->solubility_test stability_assay Perform Stability Assay in the Chosen Solvent System solubility_test->stability_assay forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) stability_assay->forced_degradation If unstable end Consistent and Reliable Experimental Data stability_assay->end If stable identify_degradants Identify Degradation Products (UPLC-MS, NMR) forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (e.g., shorter incubation, pH control) identify_degradants->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for investigating the instability of this compound.

Stability_Assay_Workflow prep_solution Prepare Stock and Working Solutions of Compound in Test Solvent incubate Incubate Solution at Controlled Temperature prep_solution->incubate sample_timepoint Collect Aliquots at Defined Time Points (t=0, 2, 4, 8, 24h...) incubate->sample_timepoint hplc_analysis Analyze Samples by Stability-Indicating HPLC Method sample_timepoint->hplc_analysis data_analysis Calculate % Remaining and Identify Degradation Products hplc_analysis->data_analysis conclusion Determine Stability Profile and Degradation Kinetics data_analysis->conclusion

Caption: General experimental workflow for assessing compound stability using HPLC.

Technical Support Center: By-product Analysis in the Synthesis of Heterocycles from Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with by-product formation during the synthesis of heterocycles using malononitrile dimer.

Troubleshooting Guides & FAQs

This section is organized by the target heterocyclic system and addresses specific common problems in a question-and-answer format.

Synthesis of Pyridines

Issue: Unexpected formation of a substituted benzonitrile by-product instead of the desired pyridine derivative.

Question: I am trying to synthesize a dicyanomethylene pyridine derivative by reacting malononitrile dimer with an enaminone in ethanolic piperidine, but I am isolating a substituted benzonitrile. Why is this happening and how can I obtain my desired pyridine?

Answer: The formation of a substituted benzonitrile instead of the expected pyridine is a known side reaction that is highly dependent on the reaction conditions. The choice of solvent and catalyst is critical in directing the reaction toward either cyclization pathway.

  • Mechanism Insight: In the presence of a weak base like piperidine in ethanol, the reaction favors the formation of the pyridine derivative. However, under acidic conditions, such as refluxing acetic acid with ammonium acetate, the reaction is directed towards the formation of a substituted benzonitrile.[1][2]

Troubleshooting Steps:

  • Verify Reaction Conditions: To favor the formation of the desired pyridine derivative, ensure your reaction is running under basic conditions. The use of ethanolic piperidine is reported to selectively yield the pyridine product.[1][2]

  • Avoid Acidic Catalysts: Avoid using acetic acid and ammonium acetate if the pyridine is the target compound, as these conditions promote the formation of the benzene ring.[1][2]

Reaction Condition Major Product Yield (%)
Ethanolic piperidine, refluxDicyanomethylene pyridine80%
Acetic acid, ammonium acetate, refluxSubstituted benzonitrile83%

Experimental Protocols:

  • Synthesis of 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile (Pyridine Derivative): A mixture of malononitrile dimer (1.32 g, 0.01 mol) and the corresponding enaminone (0.01 mol) in ethanol (10 mL) is treated with piperidine (5 drops). The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into ice water, and the solid product is collected by filtration and recrystallized from ethanol.[1]

  • Synthesis of 2,4-Diamino-5-benzoyl-isophthalonitrile (Benzonitrile By-product): A mixture of malononitrile dimer (1.32 g, 0.01 mol) and the enaminone (0.01 mol) in acetic acid (10 cm³) with ammonium acetate (0.2 g) is refluxed for 4 hours. The mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and recrystallized from ethanol.[1]

Logical Relationship: Reaction Condition Dictates Product Formation

G cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_products Products malononitrile_dimer Malononitrile Dimer basic Ethanolic Piperidine (Basic) malononitrile_dimer->basic acidic Acetic Acid / NH4OAc (Acidic) malononitrile_dimer->acidic enaminone Enaminone enaminone->basic enaminone->acidic pyridine Pyridine Derivative (Desired Product) basic->pyridine Favored Pathway benzonitrile Benzonitrile By-product acidic->benzonitrile Favored Pathway

Caption: Reaction conditions determine the major product in the reaction of malononitrile dimer and enaminones.

Synthesis of Thiophenes (Gewald Reaction)

Issue: Formation of a dimeric by-product instead of the desired 2-aminothiophene.

Question: I am performing a Gewald reaction with a ketone, malononitrile, and sulfur using an organic base, but I am isolating a significant amount of a dimeric by-product of the intermediate α,β-unsaturated nitrile. How can I suppress this side reaction?

Answer: The dimerization of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile) is a well-known side reaction in the Gewald synthesis.[3][4] The formation of this dimer is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Mechanism Insight: The base-catalyzed Michael addition of the α,β-unsaturated nitrile anion to another molecule of the unsaturated nitrile, followed by Thorpe-Ziegler cyclization, leads to the formation of a cyclohexadiene dimer.[3]

Troubleshooting Steps:

  • Optimize the Base: Organic bases like triethylamine or morpholine can sometimes promote the dimerization. Switching to an inorganic base, such as aqueous sodium bicarbonate, has been shown to be more selective for the thiophene formation and can suppress dimer formation.[5]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. A screen of solvents may be necessary. For instance, in one reported case, THF was found to give higher selectivity for the thiophene over the dimer compared to ethanol or DMF.[5]

  • Temperature Control: Lowering the reaction temperature may decrease the rate of the dimerization reaction relative to the thiophene formation.[5]

Base Solvent Outcome
MorpholineEthanol/DMFSignificant dimer formation
MorpholineTHFImproved selectivity for thiophene, but still significant dimer
aq. NaHCO₃THFHigh selectivity for thiophene

Experimental Protocol:

  • Optimized Gewald Synthesis of 2-Amino-4-(4-nitrophenyl)-5-methylthiophene-3-carbonitrile: To a stirring mixture of sulfur (1.2 atom equiv.) and the α,β-unsaturated nitrile intermediate (1 equiv.) in THF, 1 equivalent of NaHCO₃ in water is added. The reaction is mildly exothermic and proceeds to completion upon mixing of the base. The product can be isolated by crystallization.[5]

Experimental Workflow: Gewald Reaction and By-product Formation

G start Ketone + Malononitrile + Base knoevenagel Knoevenagel Condensation start->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate gewald_path Gewald Reaction (Sulfur, Base) intermediate->gewald_path dimerization_path Dimerization (Base-catalyzed) intermediate->dimerization_path thiophene 2-Aminothiophene (Desired Product) gewald_path->thiophene dimer Cyclohexadiene Dimer (By-product) dimerization_path->dimer

Caption: Workflow of the Gewald reaction, highlighting the competing dimerization pathway.

Reactions with Isothiocyanates

Issue: Formation of a thiopyran derivative instead of the expected pyridine.

Question: I am reacting malononitrile dimer with phenyl isothiocyanate in pyridine, expecting to form a diaminothioxopyridine, but I am getting a diaminophenylimino-2H-thiopyran. What determines the formation of these two different heterocyclic rings?

Answer: The reaction of malononitrile dimer with isothiocyanates can lead to either 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the reaction conditions and the nature of the malononitrile dimer salt.[1][6]

  • Mechanism Insight: The reaction proceeds through a common intermediate. The subsequent intramolecular cyclization can occur via either the nitrogen atom, leading to the pyridine, or the sulfur atom, resulting in the thiopyran. The reaction conditions and the counter-ion of the malononitrile dimer salt can influence the preferred cyclization pathway.

Troubleshooting and Control:

  • To favor the Pyridine: The reaction of malononitrile dimer with phenyl isothiocyanate at room temperature in ethanol in the presence of triethylamine yields the pyridine derivative in high yield.[1]

  • To favor the Thiopyran: Reaction of the potassium salt of malononitrile dimer with phenyl isothiocyanate can lead to the thiopyran as the major product.[1] Also, reacting malononitrile dimer with phenyl isothiocyanate in pyridine by first stirring at room temperature and then refluxing has been reported to yield the thiopyran, albeit in low yield.[1]

Reactant Conditions Major Product Yield (%)
Malononitrile DimerPhNCS, EtOH, Et₃N, RTPyridine Derivative84-92%
Malononitrile Dimer K-saltPhNCS, analogous conditionsThiopyran Derivative82%

Signaling Pathway: Cyclization Control in the Reaction of Malononitrile Dimer with Isothiocyanates

G cluster_pathways Cyclization Pathways start Malononitrile Dimer + Isothiocyanate intermediate Open-chain Intermediate start->intermediate n_cyclization N-Cyclization intermediate->n_cyclization Favored by Et3N in EtOH s_cyclization S-Cyclization intermediate->s_cyclization Favored with K-salt of Dimer pyridine Pyridine Derivative n_cyclization->pyridine thiopyran Thiopyran By-product s_cyclization->thiopyran

Caption: Reaction conditions dictate the cyclization pathway, leading to either a pyridine or a thiopyran.

General Troubleshooting for Low Yield in Pyrazole and Pyranopyrazole Synthesis

Question: My yield for the synthesis of a pyrazole or pyranopyrazole derivative from malononitrile dimer is consistently low. What are the general factors I should investigate?

Answer: Low yields in these multi-component reactions can often be attributed to several factors, from starting material quality to suboptimal reaction conditions and competing side reactions.

General Troubleshooting Checklist:

  • Purity of Starting Materials: Ensure that the malononitrile dimer, hydrazine derivative, aldehyde, and any other reactants are of high purity. Impurities can lead to undesired side reactions.

  • Reaction Conditions:

    • Temperature: Temperature can significantly affect the reaction rate and selectivity. Some reactions require heating, while others proceed well at room temperature.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, and thus the reaction outcome.

    • Catalyst: The type and amount of catalyst (if any) are crucial. For pyranopyrazole synthesis, various catalysts have been reported, and the optimal choice may depend on the specific substrates.

  • Side Reactions:

    • Incomplete Cyclization: The reaction may stall at an intermediate stage without complete cyclization to the desired heterocycle. Monitoring the reaction by TLC or LC-MS can help identify stable intermediates.

    • Self-Condensation: Aldehydes, particularly aliphatic ones, can undergo self-aldol condensation, reducing their availability for the main reaction.

  • Work-up and Purification: The desired product might be lost during the work-up or purification steps. Ensure appropriate extraction and purification methods are used.

Workflow for Troubleshooting Low Yield

G low_yield Low Yield Observed check_purity Assess Reactant Purity low_yield->check_purity check_conditions Verify Reaction Conditions (Temp, Solvent, Catalyst) check_purity->check_conditions Pure impure Purify Reactants check_purity->impure Impure monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction Optimal suboptimal Optimize Conditions check_conditions->suboptimal Suboptimal review_workup Review Workup & Purification monitor_reaction->review_workup Clean Reaction intermediates Identify Intermediates/ Side Products monitor_reaction->intermediates Intermediates/ By-products observed losses Modify Purification Method review_workup->losses Losses Detected improved_yield Improved Yield review_workup->improved_yield No Losses impure->improved_yield suboptimal->improved_yield intermediates->improved_yield losses->improved_yield

Caption: A systematic workflow for troubleshooting low yields in heterocyclic synthesis.

References

Validation & Comparative

Comparative Antitumor Activity of 2-aminoprop-1-ene-1,1,3-tricarbonitrile Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antitumor activity of various heterocyclic compounds derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile. The data presented is compiled from multiple studies to offer a broad perspective on the potential of these derivatives as anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Cytotoxicity

The antitumor activity of this compound derivatives is commonly assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values of different series of derivatives against several human cancer cell lines.

It is important to note that the following data is collated from different studies. Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, cell line passages, and other laboratory-specific conditions.

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds synthesized using this compound as a key starting material.[1] Several derivatives have demonstrated significant cytotoxic activity.

Compound IDSubstitution PatternMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
4 (Structure not fully specified in abstract)0.571.13[2]
11 (Structure not fully specified in abstract)1.310.99[2]
6 (Structure not fully specified in abstract)Not TestedPotent (IC50 range 0.99–4.16 µM)[2]
9 (Structure not fully specified in abstract)Not TestedPotent (IC50 range 0.99–4.16 µM)[2]
10 (Structure not fully specified in abstract)Not TestedPotent (IC50 range 0.99–4.16 µM)[2]
2 (Structure not fully specified in abstract)Not TestedPromising (IC50 range 8.1–15.6 µM)[2]
5 (Structure not fully specified in abstract)Not TestedPromising (IC50 range 8.1–15.6 µM)[2]
8 (Structure not fully specified in abstract)Not TestedPromising (IC50 range 8.1–15.6 µM)[2]
Staurosporine (Control) -Not Tested5.07[2]
Pyridine and Spiropyridine Derivatives

A series of 3-cyanopyridine derivatives have been synthesized from this compound and evaluated for their antiproliferative activities.[1]

Compound IDc-Met Kinase InhibitionPim-1 Kinase InhibitionAntiproliferative ActivityReference
5c More active than foretinibNot specifiedHigh[1]
5e More active than foretinibHigh potencyHigh[1]
5f More active than foretinibNot specifiedHigh[1]
7c More active than foretinibNot specifiedHigh[1]
7f More active than foretinibNot specifiedHigh[1]
16d More active than foretinibNot specifiedHigh[1]
16c Not specifiedHigh potencyHigh[1]
Tetrahydronaphthalene, Hexahydroisoquinoline, and Hexahydrocinnoline Derivatives

The reaction of this compound with cyclohexanone yields an ethylidene derivative which serves as a precursor for various heterocyclic compounds. These have been screened against a panel of human tumor cell lines.[3]

Compound IDCell LineIC50 Range (µM)Reference
7b MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)15.8 ± 1.30 to 28.2 ± 3.37[3]
5-Fluorouracil (Control) MCF-7, NCI-H460, SF-26840.7 ± 2.46 to 63.8 ± 2.69[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of the antitumor activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of the solvent) and a blank (medium only) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[4]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Mandatory Visualization

Experimental Workflow for In Vitro Antitumor Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Test Compound Stock Solutions treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay read_absorbance Measure Absorbance viability_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare_activity Compare Antitumor Activity calc_ic50->compare_activity

Caption: Experimental workflow for in vitro screening of antitumor activity.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events drug Anticancer Drug (this compound derivative) bax_bak Bax/Bak Activation drug->bax_bak mito Mitochondrion bax_bak->mito pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 activation active_casp3 Active Caspase-3 (Executioner Caspase) active_casp9->active_casp3 activates casp3 Pro-Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of the Cytotoxicity of 2-aminoprop-1-ene-1,1,3-tricarbonitrile Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the evaluation of novel cytotoxic agents is paramount. This guide provides a comparative overview of the cytotoxic profiles of emerging 2-aminoprop-1-ene-1,1,3-tricarbonitrile derivatives against the well-established chemotherapeutic agent, doxorubicin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' potential.

Derivatives of this compound have been identified as a promising class of compounds with potential antitumor activities. Studies have shown that these derivatives exhibit inhibitory effects against a range of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system (CNS) cancer (SF-268).[1] While direct comparative studies with doxorubicin under identical experimental conditions are limited, this guide consolidates available data to offer a preliminary assessment of their cytotoxic potency.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for a representative this compound derivative and doxorubicin against various cancer cell lines.

Disclaimer: The IC50 values presented in Table 1 are compiled from different studies. Direct comparison of these values should be approached with caution due to potential variations in experimental protocols, reagents, and cell line passages between laboratories.

CompoundCell LineCancer TypeIC50 (µM)Reference
3-Cyanopyridine Derivative MCF-7Breast Adenocarcinoma0.02 (as µg/mL)[2]
NCI-H460Non-Small Cell Lung0.01 (as µg/mL)[2]
SF-268CNS Cancer0.02 (as µg/mL)[2]
Doxorubicin MCF-7Breast Adenocarcinoma0.68 - 8.31[3][4]
NCI-H460Non-Small Cell Lung~0.0094[5]
SF-268CNS CancerNot Available

Note: The IC50 values for the 3-Cyanopyridine derivative were reported in µg/mL and are presented as such. A direct conversion to µM is not possible without the molecular weight of the specific derivative.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The most commonly employed methods in the cited studies are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.

Protocol Outline:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 510-565 nm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.

Doxorubicin

Doxorubicin has multiple mechanisms of action, primarily involving its interaction with DNA and the generation of reactive oxygen species (ROS).[7][8]

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA replication and transcription.[8] It also forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydrogen peroxide.[9] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to apoptosis.[9]

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger various apoptotic pathways. This includes both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and programmed cell death.[10]

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mito Mitochondrion ROS->Mito Damage Mito->Apoptosis

Caption: Doxorubicin's primary mechanisms of action in a cancer cell.

This compound Derivatives

The precise signaling pathways and molecular targets of many this compound derivatives are still under investigation. However, based on the activity of related heterocyclic compounds, it is hypothesized that they may act as kinase inhibitors.[11] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. Inhibition of specific kinases can disrupt these pathways and lead to cancer cell death.

The general workflow for evaluating the cytotoxic potential and mechanism of action of novel compounds like these derivatives is illustrated below.

Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow Start Synthesized 2-aminoprop-1-ene-1,1,3- tricarbonitrile Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) against Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Pathway Identify Signaling Pathway Modulation (e.g., Kinase Inhibition) Mechanism->Pathway Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Mechanism->Apoptosis End Lead Compound Identification Pathway->End Apoptosis->End

Caption: General experimental workflow for anticancer drug screening.

References

A Comparative Guide to the Antimicrobial Efficacy of Thiophene Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Thiophene derivatives, a class of sulfur-containing heterocyclic compounds, have emerged as a promising area of research due to their diverse pharmacological activities. This guide provides an objective comparison of the antimicrobial efficacy of thiophene derivatives, particularly those synthesized from malononitrile and related precursors, against standard antibiotics, supported by experimental data from recent studies.

While the focus of this guide is on thiophene derivatives synthesized using malononitrile, it is important to note that the direct use of malononitrile dimer in the synthesis of the compounds discussed in the cited literature is not explicitly detailed. The studies primarily describe condensation reactions where malononitrile acts as a key building block.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various thiophene derivatives against a range of bacterial and fungal strains, in comparison to standard antibiotics.

Table 1: Antibacterial Activity of Thiophene Derivatives Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Thiophene Derivative 5d 625-[1]
Thiophene Derivative S1 0.81 (µM/ml)0.81 (µM/ml)[2]
Penicillin G 625-[1]
Cefadroxil --[2]

Table 2: Antibacterial Activity of Thiophene Derivatives Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Salmonella typhi (MIC in µg/mL)Reference
Thiophene Derivative 5d 312.5312.5-[1]
Thiophene Derivative 7 -Lower than Gentamicin-[3][4]
Thiophene Derivative S1 0.81 (µM/ml)-0.81 (µM/ml)
Streptomycin 625625-[1]
Gentamicin ---[3][4]
Cefadroxil ---

Table 3: Antifungal Activity of Thiophene Derivatives

Compound/AntibioticAspergillus fumigatus (Inhibition Zone in mm)Syncephalastrum racemosum (Inhibition Zone in mm)Geotricum candidum (Inhibition Zone in mm)Candida albicans (MIC in µg/mL)Reference
Thiophene Derivative 5d 202224-[1]
Thiophene Derivative S4 ---0.91 (µM/ml)[2]
Amphotericin B 222219-[1]
Fluconazole ----[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of thiophene derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized thiophene derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: A series of two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plate also includes a positive control (broth with inoculum), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used). The plate is then incubated at an appropriate temperature (typically 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method is a widely used qualitative or semi-quantitative assay to screen for antimicrobial activity.

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the test compound solution at a known concentration is added to each well. A standard antibiotic solution is used as a positive control, and the solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Synthesis and Antimicrobial Testing Workflow

The following diagram illustrates a general workflow for the synthesis of thiophene derivatives from malononitrile and subsequent antimicrobial evaluation.

G cluster_synthesis Synthesis of Thiophene Derivatives cluster_testing Antimicrobial Efficacy Evaluation start Starting Materials (e.g., Aldehyde/Ketone, Malononitrile, Sulfur) reaction Gewald Reaction / Condensation start->reaction purification Purification and Characterization (e.g., Crystallization, Chromatography, Spectroscopy) reaction->purification product Synthesized Thiophene Derivative purification->product prep_microbe Preparation of Microbial Inoculum product->prep_microbe Test Compound mic_test Broth Microdilution Assay (MIC Determination) prep_microbe->mic_test diffusion_test Agar Well Diffusion Assay prep_microbe->diffusion_test results Data Analysis and Comparison mic_test->results diffusion_test->results G compound Novel Thiophene Derivative primary_screen Primary Screening (e.g., Agar Well Diffusion) compound->primary_screen active Active Compound primary_screen->active Zone of Inhibition Present inactive Inactive Compound primary_screen->inactive No Zone of Inhibition secondary_screen Secondary Screening (MIC Determination) secondary_screen->inactive High MIC Value further_studies Further Studies (e.g., Toxicity, Mechanism of Action) secondary_screen->further_studies Low MIC Value active->secondary_screen

References

A Comparative Performance Analysis: Novel Dyes from 2-Aminoprop-1-ene-1,1,3-tricarbonitrile versus Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal fluorescent dyes is paramount for accurate and sensitive experimental outcomes. This guide provides a comparative overview of the performance of emerging dyes synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile (also known as malononitrile dimer) against well-established commercial dyes such as Rhodamine B and Fluorescein.[1][2][3]

While direct, head-to-head comparative studies under identical experimental conditions are limited in published literature, this guide synthesizes available data to offer insights into the potential advantages and characteristics of these novel dyes. The unique chemical structure of this compound, a versatile precursor, allows for the synthesis of a diverse range of heterocyclic compounds and coloring agents.[2] Dyes based on the related malononitrile core have shown potential for various applications, including as viscosity-sensitive probes and for imaging lipid droplets.

Performance Data Summary

The following tables summarize key performance indicators for representative dyes. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.

Table 1: Photophysical Properties of a Representative Malononitrile-Based Dye and Commercial Dyes

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Solvent/Conditions
Malononitrile-based Diphenylamine Derivative ~35,000~0.45~433 (in Chloroform)~513 (in Chloroform)Chloroform
Rhodamine B ~106,000~0.31~554 (in Ethanol)~580 (in Ethanol)Ethanol
Fluorescein ~76,900~0.95~494 (in 0.1 M NaOH)~518 (in 0.1 M NaOH)0.1 M NaOH

Disclaimer: The data for the malononitrile-based dye is representative of a specific derivative and may not be generalizable to all dyes from this class. Performance characteristics are highly dependent on the specific molecular structure and the solvent environment.

Table 2: Photostability Comparison

DyePhotostability MetricConditions
Rhodamine B Photobleaching quantum yield (Φ_p) ~1.2 × 10⁻⁶Aqueous solution
Fluorescein Relatively lower photostability compared to Rhodamine BAqueous solution
Malononitrile-based Dyes Data not widely available for direct comparison-

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assessments.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity of a dye at its wavelength of maximum absorbance.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max).

  • Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of a dye in converting absorbed light into emitted light.

Methodology (Relative Method):

  • Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission spectral range to the sample dye (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Absorbance Matching: Prepare solutions of both the sample and standard dyes in the same solvent. Adjust the concentrations so that their absorbance at the excitation wavelength is low (typically < 0.1) and ideally matched.

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard under identical excitation conditions (same excitation wavelength, slit widths, and detector settings).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 3: Assessment of Photostability

Objective: To evaluate the resistance of a fluorescent dye to photodegradation upon exposure to excitation light.

Methodology:

  • Sample Preparation: Prepare a solution of the dye at a known concentration in a suitable solvent and place it in a cuvette or on a microscope slide.

  • Controlled Illumination: Expose the sample to continuous illumination from a stable light source (e.g., a laser or the arc lamp of a fluorescence microscope) at the dye's excitation wavelength.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity at regular time intervals over a prolonged period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by determining the half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing the Synthesis and Application Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for synthesizing and evaluating these novel dyes.

Synthesis_Workflow cluster_synthesis Synthesis of Novel Dyes 2_aminoprop This compound Reaction Condensation / Cyclization Reaction 2_aminoprop->Reaction Reactants Coupling Partners / Reagents Reactants->Reaction Novel_Dye Novel Fluorescent Dye Reaction->Novel_Dye

Caption: General workflow for the synthesis of novel fluorescent dyes.

Performance_Evaluation_Workflow Novel_Dye Synthesized Novel Dye Photophysical_Char Photophysical Characterization Novel_Dye->Photophysical_Char Commercial_Dye Commercial Standard (e.g., Rhodamine B) Commercial_Dye->Photophysical_Char Quantum_Yield Quantum Yield Measurement Photophysical_Char->Quantum_Yield Molar_Extinction Molar Extinction Coefficient Photophysical_Char->Molar_Extinction Photostability_Test Photostability Assessment Photophysical_Char->Photostability_Test Comparison Performance Comparison Quantum_Yield->Comparison Molar_Extinction->Comparison Photostability_Test->Comparison

Caption: Workflow for performance evaluation and comparison of dyes.

Signaling Pathway Analogy in Dye Development

The development and application of fluorescent probes can be conceptually linked to a signaling pathway, where the analyte of interest triggers a fluorescent response.

Dye_Signaling_Analogy cluster_pathway Fluorescent Probe Signaling Analogy Analyte Target Analyte (e.g., Protein, Ion) Binding Binding / Reaction Analyte->Binding Probe Fluorescent Probe (Dye Conjugate) Probe->Binding Conformational_Change Conformational or Electronic State Change Binding->Conformational_Change Fluorescence_On Fluorescence Signal ON/OFF Conformational_Change->Fluorescence_On Detection Signal Detection (Microscopy, etc.) Fluorescence_On->Detection

Caption: Analogy of a fluorescent probe's mechanism to a signaling pathway.

References

Validation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of kinase inhibitor discovery is in constant evolution, with an ongoing search for novel molecular scaffolds that offer improved potency, selectivity, and drug-like properties. Among the emerging candidates, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (also known as Tri-C) has garnered attention as a versatile precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.[1] This guide provides a comprehensive validation of the Tri-C scaffold for developing kinase inhibitors, offering a comparative analysis against established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of key oncogenic kinases, particularly c-Met and Pim-1. Studies indicate that these compounds can exhibit inhibitory activity surpassing that of established multi-kinase inhibitors like Foretinib. This guide will delve into the supporting data, compare the Tri-C scaffold with other well-known kinase inhibitor frameworks, and provide the necessary experimental protocols for independent validation.

Performance Comparison: Tri-C Scaffold vs. Established Kinase Inhibitors

The validation of a new scaffold hinges on its performance relative to existing standards. While direct head-to-head studies are often limited, a comparative analysis of reported inhibitory activities provides valuable insights.

c-Met Kinase Inhibition

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor (HGFR), is a crucial target in cancer therapy due to its role in cell proliferation, invasion, and angiogenesis.[2] Several small molecule inhibitors targeting the ATP binding site of c-Met are in clinical use or development.

A key study by Mohareb et al. (2018) synthesized a series of pyridine and spiropyridine derivatives using the this compound scaffold. Their research revealed that several of these compounds exhibited potent c-Met kinase inhibition, with some being more active than the well-established inhibitor, Foretinib.[3]

Table 1: Comparison of c-Met Kinase Inhibitors

Scaffold/CompoundTarget KinaseIC50 (nM)Notes
Tri-C Derivatives c-MetReported as more potent than ForetinibSpecific IC50 values from the primary study are not publicly available. The comparison is based on the qualitative statement in the peer-reviewed publication.[3]
Foretinib (XL880) c-Met0.4A multi-kinase inhibitor also targeting VEGFR2.[4][5]
Tepotinib (EMD 1214063) c-Met4A highly potent and selective c-Met inhibitor.[6]
Capmatinib (INC280) c-Met0.13 - 0.7A highly selective MET inhibitor.[7][8]
Cabozantinib (XL184) c-Met1.3A multi-kinase inhibitor targeting c-Met and VEGFR2.[9]
Pim-1 Kinase Inhibition

The Pim-1 kinase, a serine/threonine kinase, is another attractive target in oncology due to its role in cell cycle progression and apoptosis. The study by Mohareb et al. also highlighted that selected compounds derived from the Tri-C scaffold demonstrated high potency in inhibiting Pim-1 activity.[3]

Table 2: Comparison of Pim-1 Kinase Inhibitors

Scaffold/CompoundTarget KinaseIC50 (nM)Notes
Tri-C Derivatives Pim-1Reported to have high potent inhibitory activitySpecific IC50 values from the primary study are not publicly available.[3]
SGI-1776 Pim-17A selective Pim family kinase inhibitor.[4]
AZD1208 Pim-10.4A potent pan-Pim kinase inhibitor.
Foretinib (XL880) Pim-1N/APrimarily a c-Met/VEGFR2 inhibitor; significant Pim-1 inhibition is not a primary characteristic.

Alternative Kinase Inhibitor Scaffolds

A diverse range of heterocyclic scaffolds form the basis of many successful kinase inhibitors. Understanding these alternatives provides context for the novelty and potential advantages of the this compound scaffold.

  • Pyrazolopyridines: This scaffold is a privileged core in kinase drug discovery and is present in several approved and clinical-stage inhibitors.

  • Imidazopyridazines: Compounds like SGI-1776, a known Pim-1 kinase inhibitor, are based on this scaffold.

  • Quinoline Derivatives: This versatile nucleus is found in numerous biologically active compounds, including kinase inhibitors.

  • Cyanopyridines and Pyrazolo[1,5-a]pyrimidines: These are recognized as potent scaffolds for Pim kinase inhibitors.

The Tri-C scaffold offers a distinct starting point for the synthesis of novel pyridine-based structures, potentially leading to new intellectual property and inhibitors with unique binding modes or selectivity profiles.

Experimental Protocols

To facilitate the validation and further exploration of the this compound scaffold, detailed protocols for key experimental assays are provided below.

Synthesis of Kinase Inhibitors from this compound

The primary synthesis method involves the base-catalyzed dimerization of malononitrile to yield this compound.[1] This intermediate can then be used in multi-component reactions with various reagents to form a diverse range of heterocyclic compounds, including the pyridine and spiropyridine derivatives with kinase inhibitory activity.[3]

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., c-Met, Pim-1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Tri-C derivatives and controls) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with inhibitory compounds.

Materials:

  • Cancer cell lines (e.g., c-Met or Pim-1 dependent lines)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Kinase Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of a kinase and its downstream targets, providing evidence of target engagement and pathway inhibition within the cell.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-downstream target, anti-total-downstream target, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and experimental workflows.

Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., HGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Proteins Downstream Signaling Proteins (e.g., Gab1, Grb2) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Kinase_Cascade Kinase Cascade (e.g., RAS-MAPK, PI3K-AKT) Signaling_Proteins->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cell Proliferation, Survival, Invasion Gene_Expression->Cellular_Response Leads to Inhibitor Kinase Inhibitor (Tri-C Derivative) Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway and the mechanism of action of an ATP-competitive kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Synthesize Tri-C Derivatives Characterization Characterize Compounds (NMR, Mass Spec) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (Determine IC50) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Determine Cellular IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Confirm Target Engagement) Cell_Viability->Western_Blot Data_Analysis Compare Potency & Selectivity vs. Alternatives Western_Blot->Data_Analysis

Caption: A general workflow for the validation of novel kinase inhibitors, from synthesis to data analysis.

Conclusion

The this compound scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. Preliminary findings indicate that its derivatives can exhibit potent and potentially superior inhibitory activity against key cancer targets like c-Met and Pim-1 when compared to some established inhibitors. While more extensive research and direct comparative studies are warranted to fully elucidate its potential, the available data, coupled with the straightforward synthetic accessibility, positions the Tri-C scaffold as an attractive area for further investigation in the field of drug discovery. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop the next generation of targeted cancer therapies.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in a Key Synthetic Reaction

The synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a crucial intermediate in the preparation of various heterocyclic compounds, is primarily achieved through the base-catalyzed dimerization of malononitrile. The choice of catalyst significantly influences the efficiency of this reaction, impacting yield, reaction time, and overall process viability. This guide provides a comparative analysis of common catalysts employed for this synthesis, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalysts

CatalystCatalyst TypeSolventTemperature (°C)Reaction TimeYield (%)Notes
Triethylamine Organic BaseEthanolRefluxNot SpecifiedGoodFrequently used for promoting reactions involving malononitrile dimer.[1]
Piperidine Organic BaseEthanol / DMFNot SpecifiedNot SpecifiedHighEffective catalyst for reactions involving malononitrile and its dimer.[2][3]
Sodium Ethoxide Inorganic BaseEthanolNot SpecifiedNot SpecifiedEffectiveA strong base that can facilitate the dimerization.[1]

Note: The yields and reaction times are reported as found in the literature and may vary depending on the specific experimental conditions, including reactant concentrations and solvent purity. "Good" and "High" are qualitative descriptors used in the sources and are indicative of successful reactions.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not always explicitly provided in a comparative context. However, a general procedure can be outlined based on the principles of base-catalyzed dimerization of malononitrile.

General Procedure for Base-Catalyzed Dimerization of Malononitrile:

  • Reactant Preparation: A solution of malononitrile is prepared in a suitable solvent, typically a polar protic solvent like ethanol.

  • Catalyst Addition: A catalytic amount of the chosen base (e.g., triethylamine, piperidine, or a freshly prepared solution of sodium ethoxide in ethanol) is added to the malononitrile solution. The amount of catalyst is a critical parameter and should be optimized for specific conditions.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature. Depending on the catalyst's activity, this can range from room temperature to the reflux temperature of the solvent. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Product Isolation and Purification: Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove residual reactants and catalyst, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Experimental Workflow and Reaction Mechanism

The synthesis of this compound proceeds via a base-catalyzed dimerization of malononitrile. The general workflow and the underlying chemical transformation are depicted in the following diagrams.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare Malononitrile Solution mix Mix Reactants and Catalyst prep_reactants->mix prep_catalyst Prepare Catalyst Solution prep_catalyst->mix react Stir at Controlled Temperature mix->react cool Cool Reaction Mixture react->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize Product wash->recrystallize final_product final_product recrystallize->final_product Pure Product

General experimental workflow for the synthesis of this compound.

The reaction mechanism involves the deprotonation of malononitrile by the base to form a carbanion, which then acts as a nucleophile.

reaction_mechanism malononitrile1 CH₂(CN)₂ carbanion ⁻CH(CN)₂ malononitrile1->carbanion + Base malononitrile2 CH₂(CN)₂ base Base intermediate NC-CH(CN)-CH₂(CN)₂ carbanion->intermediate + CH₂(CN)₂ product This compound intermediate->product Tautomerization

References

A Comparative Guide to the Photophysical Properties of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (APT) Based Fluorescent Probes and Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of two distinct classes of fluorescent probes: those derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile (APT) and the well-established rhodamine dyes. While rhodamine dyes are renowned for their excellent brightness and photostability, APT-based probes represent an emerging class of fluorophores with tunable properties based on a donor-π-acceptor architecture.

Overview of Photophysical Properties

The utility of a fluorescent probe is determined by its photophysical properties, which dictate its brightness, sensitivity, and suitability for various applications. Key parameters include:

  • Molar Absorptivity (ε): A measure of how strongly a molecule absorbs light at a particular wavelength. Higher molar absorptivity leads to a brighter fluorescent signal.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter probe.

  • Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state. This property is crucial for applications such as fluorescence lifetime imaging (FLIM).

  • Stokes Shift: The difference between the maximum absorption and emission wavelengths. A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratios.

Data Presentation: APT Probes vs. Rhodamine Dyes

The following tables summarize the available photophysical data for representative fluorescent probes from both classes. It is important to note that while extensive data exists for rhodamine dyes, research into the photophysical properties of APT-based probes is still an emerging field, and therefore, the available data is more limited.

Table 1: Photophysical Properties of Selected this compound (APT) Derivative Probes

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
2-Amino-4,6-diphenylnicotinonitrileDichloromethaneNot Reported488Not ReportedNot ReportedNot Reported
2-Amino-4,6-diphenylnicotinonitrileDMSONot Reported525Not ReportedNot ReportedNot Reported
2-Amino-4,6-diphenylnicotinonitrileMethanolNot Reported505Not ReportedNot ReportedNot Reported
2-Amino-4,6-diphenylnicotinonitrileTHFNot Reported496Not ReportedNot ReportedNot Reported
2-Amino-4,6-diphenylnicotinonitrileTolueneNot Reported468Not ReportedNot ReportedNot Reported

Data for 2-Amino-4,6-diphenylnicotinonitriles is limited to emission maxima in different solvents.[1] Further characterization is required to determine their full photophysical profile.

Table 2: Photophysical Properties of Selected Rhodamine Dyes

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Rhodamine BEthanol543565106,000[2]0.49 - 0.70[2][3]1.7 - 3.1
Rhodamine 6GEthanol530550116,000[4]0.88 - 0.95[4]3.8 - 4.2
Rhodamine 101Ethanol577601110,0000.964.6

Note: The photophysical properties of rhodamine dyes can vary depending on the specific derivative, solvent, and measurement conditions.

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable comparison and application of fluorescent probes. The following are detailed methodologies for key experiments.

Determination of Molar Absorptivity (ε)

Principle: The molar absorptivity is determined by measuring the absorbance of a series of solutions of known concentrations using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of the fluorescent probe and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that result in absorbance values between 0.1 and 1.0.

  • Absorbance Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to serve as a blank.

    • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max_).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression of the data. The slope of the line will be equal to the molar absorptivity (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Φ) (Relative Method)

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the test sample (e.g., quinine sulfate, rhodamine 6G).

  • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and detector settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample_) using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)

Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Procedure:

  • Instrument Setup:

    • Use a pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate.

    • The sample is placed in a fluorometer, and the emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

  • Data Acquisition:

    • The TCSPC electronics measure the time difference between the laser pulse and the arrival of a photon at the detector.

    • This process is repeated for a large number of excitation pulses to build up a statistically significant decay profile.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The measured fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ).

Signaling Pathways and Experimental Workflows

The design of fluorescent probes often involves incorporating a signaling mechanism that modulates their photophysical properties in response to a specific analyte or environmental change. Rhodamine dyes, for instance, are frequently used in a spirolactam form which is non-fluorescent and colorless. Ring-opening upon interaction with a target analyte restores the conjugated xanthene structure, leading to a "turn-on" fluorescence response.

APT-based probes are often designed as donor-π-acceptor (D-π-A) systems. The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is sensitive to the local environment and can be modulated by analyte binding, leading to changes in fluorescence.

Below are diagrams illustrating these concepts and a general experimental workflow.

G General Signaling Mechanism of a 'Turn-On' Rhodamine Probe rhodamine_closed Rhodamine (Spirolactam) Non-fluorescent rhodamine_open Rhodamine (Open) Fluorescent rhodamine_closed->rhodamine_open Analyte Binding light_out Fluorescence Emission rhodamine_open->light_out analyte Analyte light_in Excitation Light light_in->rhodamine_open

Caption: 'Turn-On' mechanism of a rhodamine-based probe.

G Donor-π-Acceptor (D-π-A) Probe Mechanism dpa_ground D-π-A (Ground State) dpa_excited D+-π-A- (Excited State - ICT) dpa_ground->dpa_excited Photoexcitation dpa_excited->dpa_ground Relaxation light_out Fluorescence Emission dpa_excited->light_out light_in Excitation Light light_in->dpa_ground environment Environmental Polarity / Analyte environment->dpa_excited Modulates ICT & Emission

Caption: Intramolecular Charge Transfer in D-π-A probes.

G Experimental Workflow for Photophysical Characterization synthesis Probe Synthesis purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock uv_vis UV-Vis Spectroscopy (Molar Absorptivity) stock->uv_vis fluor Fluorescence Spectroscopy (Quantum Yield) stock->fluor tcspc TCSPC (Fluorescence Lifetime) stock->tcspc data Data Analysis & Comparison uv_vis->data fluor->data tcspc->data

Caption: Workflow for photophysical characterization.

Conclusion

Rhodamine dyes remain the gold standard for many fluorescence applications due to their well-documented and exceptional photophysical properties, including high molar absorptivity and quantum yields. They are commercially available in a wide variety of functionalized forms for specific targeting.

Fluorescent probes based on the this compound scaffold are a less mature but promising area of research. Their donor-π-acceptor architecture allows for the potential tuning of their photophysical properties, including emission color and environmental sensitivity. However, a significant gap in the literature exists regarding their comprehensive photophysical characterization. Further research is needed to quantify their molar absorptivity, quantum yields, and fluorescence lifetimes to fully assess their potential as alternatives to traditional fluorophores like rhodamines. For drug development professionals, while rhodamines offer reliability, APT-based probes may offer novel sensing capabilities once their properties are more thoroughly understood and optimized.

References

Performance of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile Derivatives in Organic Electronic Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (APT) derivatives in organic electronic materials. By leveraging the strong electron-accepting nature of the tricyanovinyl group derived from APT, these materials exhibit promising properties for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). This document summarizes key performance metrics from experimental studies and compares them with established organic semiconductors. Detailed experimental protocols for material characterization and device fabrication are also provided to support further research and development.

I. Performance Comparison of Organic Semiconductors

The performance of organic semiconductors is evaluated based on key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and threshold voltage (Vth) for OFETs, and power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF) for OSCs. The following tables present a compilation of these metrics for selected APT derivatives and commonly used alternative materials.

A. Organic Field-Effect Transistor (OFET) Performance
Material ClassSpecific DerivativeHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
APT Derivative Tricyanovinyl-capped Oligothiophenes--Ambipolarup to 0.02[1][2]106[1][2]-
Alternative p-type Pentacene5.02.9up to 3.0->105-20 to +20
Alternative p-type Rubrene (single crystal)5.43.2up to 40[3]->106~0
Alternative p-type Poly(3-hexylthiophene) (P3HT)5.23.0up to 0.8[4]-10² - 10⁵10 to 30
Alternative n-type Fullerene (C60)6.24.5-up to 6.0>10640 to 80
Alternative n-type Perylene Diimide Derivatives (e.g., PTCDI-C13)-~4.0-up to 1.7>10520 to 60

Note: Performance metrics can vary significantly based on device architecture, fabrication conditions, and measurement techniques.

B. Organic Solar Cell (OSC) Performance
Material ClassDonor:Acceptor BlendVoc (V)Jsc (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Related Cyano-Derivatives Tetracyanoquinodimethane (TCNQ) derivative-based---up to 11.75[5][6]
Standard Benchmark P3HT:PCBM~0.6~10~653.0 - 5.0

Note: TCNQ derivatives, which share structural similarities with APT derivatives in terms of strong electron-accepting cyano groups, have shown high efficiencies in OSCs.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of organic electronic materials. The following sections outline standard experimental protocols for device fabrication and characterization.

A. Organic Field-Effect Transistor (OFET) Fabrication and Characterization

A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact OFET.

Fabrication Workflow:

  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface energy.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. For example, the substrate can be immersed in a 2-phenylethyltrichlorosilane (PETS) solution in anhydrous toluene for 15 minutes, followed by rinsing with toluene and isopropanol and baking at 120°C for 10 minutes.

  • Organic Semiconductor Deposition: The APT derivative is deposited onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and substrate temperature are critical parameters that influence the film morphology and device performance. A typical deposition rate is 0.1-0.5 Å/s.

  • Source-Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated through a shadow mask onto the organic semiconductor layer. A typical thickness for the electrodes is 50 nm. The channel length (L) and width (W) are defined by the shadow mask.

Characterization:

The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (VDS).

From these characteristics, the key performance metrics are extracted. The field-effect mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation:

ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²

where Ci is the capacitance per unit area of the gate dielectric. The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve. The threshold voltage (Vth) is the gate voltage at which the transistor begins to conduct.

B. Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical properties of the materials, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

  • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The APT derivative is dissolved in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • The solution is purged with an inert gas (e.g., argon) to remove oxygen.

Procedure:

  • The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

  • The resulting current is measured as a function of the applied potential.

  • The oxidation and reduction potentials of the material can be determined from the resulting voltammogram.

  • The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, using the following empirical equations:

    EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties of the materials, including the optical bandgap.

Procedure:

  • The APT derivative is dissolved in a suitable solvent (e.g., chloroform) to prepare a dilute solution.

  • The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • The optical bandgap (Egopt) can be estimated from the onset of the lowest energy absorption peak (λonset) using the following equation:

    Egopt (eV) = 1240 / λonset (nm)

III. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound derivatives in organic electronics.

G Logical Relationship in Material Design cluster_0 Core Structure cluster_1 Functionalization cluster_2 Resulting Derivatives cluster_3 Target Applications This compound This compound Thiophene Rings Thiophene Rings This compound->Thiophene Rings Derivatization Phenyl Rings Phenyl Rings This compound->Phenyl Rings Derivatization Other Conjugated Systems Other Conjugated Systems This compound->Other Conjugated Systems Derivatization Tricyanovinyl-Oligothiophenes Tricyanovinyl-Oligothiophenes Thiophene Rings->Tricyanovinyl-Oligothiophenes Tricyanovinyl-Triphenylamines Tricyanovinyl-Triphenylamines Phenyl Rings->Tricyanovinyl-Triphenylamines Organic Field-Effect Transistors (OFETs) Organic Field-Effect Transistors (OFETs) Tricyanovinyl-Oligothiophenes->Organic Field-Effect Transistors (OFETs) Organic Solar Cells (OSCs) Organic Solar Cells (OSCs) Tricyanovinyl-Oligothiophenes->Organic Solar Cells (OSCs) Tricyanovinyl-Triphenylamines->Organic Field-Effect Transistors (OFETs) Tricyanovinyl-Triphenylamines->Organic Solar Cells (OSCs) G Experimental Workflow for OFET Fabrication and Characterization cluster_0 Device Fabrication cluster_1 Device Characterization cluster_2 Performance Analysis A Substrate Cleaning (Si/SiO2) B Dielectric Surface Treatment (SAM) A->B C APT Derivative Deposition B->C D Source/Drain Electrode Deposition C->D E Measure Output Characteristics (ID vs. VDS) D->E F Measure Transfer Characteristics (ID vs. VGS) D->F G Calculate Carrier Mobility (μ) E->G F->G H Determine On/Off Ratio F->H I Determine Threshold Voltage (Vth) F->I G Signaling Pathway for Charge Transport in an n-type OFET Gate Voltage (VGS > Vth) Gate Voltage (VGS > Vth) Electron Accumulation at Interface Electron Accumulation at Interface Gate Voltage (VGS > Vth)->Electron Accumulation at Interface Conducting Channel Formation Conducting Channel Formation Electron Accumulation at Interface->Conducting Channel Formation Electron Transport in Channel Electron Transport in Channel Conducting Channel Formation->Electron Transport in Channel Electron Injection from Source Electron Injection from Source Electron Injection from Source->Electron Transport in Channel Electron Collection at Drain Electron Collection at Drain Electron Transport in Channel->Electron Collection at Drain Drain Current (ID) Drain Current (ID) Electron Collection at Drain->Drain Current (ID)

References

Comparative Guide to the Structure-Activity Relationship of Bioactive Compounds Derived from Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of bioactive compounds synthesized from malononitrile dimer. The focus is on derivatives exhibiting anticancer and antimicrobial properties, with supporting experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity of Pyridopyrimidine Derivatives

Derivatives of pyridopyrimidine, synthesized from a malononitrile dimer precursor, have demonstrated significant cytotoxic activity against various cancer cell lines. The core structure's modification allows for a broad exploration of SAR, leading to the identification of potent anticancer agents.

A key intermediate, 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted) phenyl)nicotinonitrile, serves as a versatile scaffold for generating diverse pyridopyrimidine derivatives. The anticancer activity of these compounds is often evaluated against human cancer cell lines such as the breast adenocarcinoma cell line (MCF-7) and the hepatocellular carcinoma cell line (HepG2).

Structure-Activity Relationship Insights

The SAR studies of pyridopyrimidine derivatives reveal several key trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 4-position of the nicotinonitrile core significantly influence anticancer activity. Electron-withdrawing or donating groups can modulate the compound's electronic properties and its interaction with biological targets.

  • Modifications at the Pyrimidine Ring: Alterations to the pyrimidine moiety, such as the introduction of different functional groups, have been shown to enhance cytotoxicity. For instance, the synthesis of 4-substituted pyridopyrimidine derivatives has yielded compounds with potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[1]

  • Kinase Inhibition: Several pyridopyrimidine derivatives have been identified as potent inhibitors of kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase.[2][3]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridopyrimidine derivatives against MCF-7 and HepG2 cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
Compound 4 Varies (not specified)0.571.13
Compound 6 Varies (not specified)PotentPotent
Compound 9 Varies (not specified)PotentPotent
Compound 10 Varies (not specified)Potent0.99
Compound 11 Varies (not specified)1.31Potent
Staurosporine (Control) -6.765.07

Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values in the low micromolar range.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathway: PIM-1 Kinase Inhibition

Several potent pyridopyrimidine derivatives exert their anticancer effects by inhibiting PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 can lead to the induction of apoptosis.

PIM1_Inhibition_Pathway Malononitrile_Derivative Pyridopyrimidine Derivative PIM1 PIM-1 Kinase Malononitrile_Derivative->PIM1 Inhibition Apoptosis_Substrates Pro-apoptotic Substrates (e.g., BAD) PIM1->Apoptosis_Substrates Phosphorylation (Inactivation) Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Promotes Apoptosis_Substrates->Cell_Survival Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Malononitrile Dimer + Aldehyde/Ketone Reaction One-pot Multicomponent Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification MIC_Assay Broth Microdilution (MIC Determination) Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis

References

Safety Operating Guide

Proper Disposal of 2-aminoprop-1-ene-1,1,3-tricarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

This compound, also known as malononitrile dimer, is a versatile chemical intermediate used in the synthesis of various heterocyclic compounds.[1] However, its handling and disposal require stringent safety measures due to its inherent toxicity. This compound is harmful if swallowed, in contact with skin, or inhaled, necessitating careful planning and execution of disposal procedures.

Immediate Safety and Hazard Information

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: A dust mask (type N95 or equivalent) or a respirator, especially when handling the solid form.

All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 868-54-2
Molecular Formula C₆H₄N₄
Molecular Weight 132.12 g/mol [4]
Appearance Light pink to beige or light brownish powder/crystal[1][5]
Melting Point 171-173 °C
Solubility Insoluble in water[1]
Hazard Class 6.1 (Toxic)[6]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[3] The following steps provide a detailed operational plan for its collection, storage, and disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled container designed for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

Step 2: In-Lab Storage

  • Store the sealed waste containers in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 3: Scheduling Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.

Step 4: Decontamination of Labware

  • Non-disposable Labware: Glassware and other equipment contaminated with this compound should be decontaminated before reuse. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a common practice. The rinse solvent must be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces in the chemical fume hood with a suitable solvent and a cleaning agent. All cleaning materials must be disposed of as solid hazardous waste.

Experimental Protocol Example: Synthesis of a Pyridine Derivative

The following is a representative experimental protocol that involves the use of this compound, highlighting the points at which waste is generated and requires proper disposal.

Objective: To synthesize a substituted pyridine derivative via a condensation reaction.

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • A suitable solvent (e.g., ethanol)

  • A basic catalyst (e.g., piperidine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add the aldehyde or ketone to the solution, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for a specified period.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid product by vacuum filtration. The filtrate should be collected as liquid hazardous waste.

  • Wash the solid product with cold ethanol. The washings should also be collected as liquid hazardous waste.

  • Dry the product in a vacuum oven.

Waste Management for this Protocol:

  • Solid Waste: Any unreacted this compound, contaminated filter paper, and gloves.

  • Liquid Waste: The reaction filtrate and the ethanol washings containing unreacted starting materials, catalyst, and byproducts.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

DisposalWorkflow start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, sealed solid waste container is_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed liquid waste container is_solid->collect_liquid No storage Store in a designated, secure area with secondary containment collect_solid->storage collect_liquid->storage schedule_pickup Contact EHS for waste pickup storage->schedule_pickup end Disposal by approved waste management facility schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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